molecular formula C7H9BrN2 B2636695 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine CAS No. 1256157-76-2

3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

Cat. No.: B2636695
CAS No.: 1256157-76-2
M. Wt: 201.067
InChI Key: SIPBOCCQDYQFJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is a useful research compound. Its molecular formula is C7H9BrN2 and its molecular weight is 201.067. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c8-7-9-5-6-3-1-2-4-10(6)7/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPBOCCQDYQFJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CN=C2Br)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256157-76-2
Record name 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Chemical structure and properties of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure and Properties of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

Introduction

The 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds. Its unique three-dimensional structure and chemical versatility make it an attractive starting point for the design of novel therapeutic agents. This guide provides a comprehensive technical overview of a specific, targeted derivative: 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine.

While direct literature on this exact brominated analog is sparse, this document will construct a robust scientific profile by extrapolating from the known chemistry of the parent scaffold and established principles of heterocyclic chemistry. We will delve into its predicted chemical structure, physicochemical properties, a proposed synthetic route, and potential applications in drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space around this promising scaffold.

Chemical Structure and Physicochemical Properties

The foundational structure of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is the saturated pyridine ring fused to an imidazole ring. The introduction of a bromine atom at the 3-position of the imidazole ring is expected to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, all critical parameters in drug design.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties for 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is presented in Table 1. These values are estimated based on computational models and the known properties of similar heterocyclic compounds.

Table 1: Predicted Physicochemical Properties of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₈H₉BrN₂Defines the elemental composition.
Molecular Weight 213.08 g/mol Influences diffusion and transport properties.
logP 1.5 - 2.5A measure of lipophilicity, impacting cell membrane permeability.
Topological Polar Surface Area (TPSA) ~28 ŲAffects oral bioavailability and blood-brain barrier penetration.
Hydrogen Bond Donors 0Influences solubility and binding interactions.
Hydrogen Bond Acceptors 2Contributes to binding affinity and solubility.
pKa (most basic) 4.5 - 5.5Determines the ionization state at physiological pH.
Spectroscopic Characterization (Predicted)

The structural elucidation of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine would rely on a combination of spectroscopic techniques. The expected key features in its NMR and Mass spectra are detailed below.

¹H NMR Spectroscopy (in CDCl₃, predicted):

  • δ 7.0-7.2 ppm (s, 1H): Aromatic proton on the imidazole ring (C1-H). The downfield shift is attributed to the electron-withdrawing effect of the adjacent bromine atom.

  • δ 3.8-4.0 ppm (t, 2H): Methylene protons adjacent to the bridgehead nitrogen (C5-H₂).

  • δ 2.8-3.0 ppm (t, 2H): Methylene protons (C8-H₂).

  • δ 1.8-2.2 ppm (m, 4H): Methylene protons (C6-H₂ and C7-H₂).

¹³C NMR Spectroscopy (in CDCl₃, predicted):

  • δ 140-145 ppm: Quaternary carbon of the imidazole ring (C8a).

  • δ 120-125 ppm: Aromatic carbon of the imidazole ring (C1).

  • δ 110-115 ppm: Bromine-substituted carbon of the imidazole ring (C3).

  • δ 45-50 ppm: Methylene carbon adjacent to the bridgehead nitrogen (C5).

  • δ 20-30 ppm: Methylene carbons (C6, C7, C8).

Mass Spectrometry (EI):

  • M⁺ and M⁺+2 peaks: The presence of bromine would result in two characteristic peaks of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Proposed Synthesis

The synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine can be envisioned as a two-step process starting from the readily available 2-piperidinecarboxylic acid.

Diagram 1: Proposed Synthetic Pathway

G cluster_0 Step 1: Synthesis of the Parent Scaffold cluster_1 Step 2: Bromination A 2-Piperidinecarboxylic acid B 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine A->B  1. (EtO)₂CH-NMe₂  2. NH₄OAc, AcOH C 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine D 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine C->D  N-Bromosuccinimide (NBS)  Acetonitrile, rt

Caption: A two-step synthetic route to the target compound.

Step 1: Synthesis of 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

The parent scaffold can be synthesized from 2-piperidinecarboxylic acid through a condensation reaction.

Experimental Protocol:

  • Reaction Setup: A solution of 2-piperidinecarboxylic acid in a suitable solvent (e.g., toluene) is treated with Bredereck's reagent (tert-butoxybis(dimethylamino)methane) or a similar formylating agent.

  • Cyclization: The intermediate is then cyclized in the presence of ammonium acetate and acetic acid under reflux conditions.

  • Work-up and Purification: The reaction mixture is cooled, neutralized, and extracted with an organic solvent. The crude product is purified by column chromatography on silica gel.

Step 2: Bromination of the Imidazole Ring

The synthesized 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine can then be selectively brominated at the 3-position of the electron-rich imidazole ring.

Experimental Protocol:

  • Reaction Setup: The parent scaffold is dissolved in a polar aprotic solvent such as acetonitrile.

  • Reagent Addition: N-Bromosuccinimide (NBS) is added portion-wise to the solution at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.

Potential Applications in Drug Discovery

The introduction of a bromine atom can serve several purposes in drug development:

  • Modulation of Potency: Bromine can act as a bioisostere for a methyl group or engage in halogen bonding with the target protein, potentially enhancing binding affinity.

  • Improved Pharmacokinetic Profile: The increased lipophilicity can improve membrane permeability and oral absorption.

  • Metabolic Blocking: The bromine atom can block a potential site of metabolism, thereby increasing the compound's half-life.

Given these properties, 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine could be a valuable building block for the synthesis of compound libraries targeting a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels.

Diagram 2: Drug Discovery Workflow

G A 3-Bromo-5,6,7,8- tetrahydroimidazo[1,5-a]pyridine B Library Synthesis (e.g., Suzuki, Buchwald-Hartwig coupling) A->B C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Lead Optimization D->E F Preclinical Development E->F

Caption: A typical drug discovery cascade utilizing the title compound.

Conclusion

References

Due to the novel nature of the specific compound "3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine," direct citations for its synthesis and properties are not available. The synthetic strategies and property predictions presented in this guide are based on established principles of heterocyclic chemistry and information available for the parent scaffold and related bromination reactions. For further reading on the synthesis of the 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine core and general bromination techniques, the following resources are recommended:

  • Synthesis of imidazo[1,5-a]pyridines: Comprehensive reviews on the synthesis of this class of compounds can be found in chemical databases such as SciFinder and Reaxys by searching for the core scaffold.
  • Bromination of Heterocycles: Standard organic chemistry textbooks and review articles on the electrophilic halogenation of heterocycles provide detailed methodologies and mechanistic insights. A good starting point would be "Advanced Organic Chemistry" by Jerry March or "Heterocyclic Chemistry" by John A. Joule and Keith Mills.

The 3-Bromo-Tetrahydroimidazo[1,5-a]pyridine Scaffold: A Privileged Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

The landscape of medicinal chemistry is perpetually evolving, driven by the quest for novel molecular architectures that can address unmet medical needs. Within this landscape, nitrogen-containing heterocyclic scaffolds have consistently proven to be a fertile ground for the discovery of new therapeutic agents. Among these, the imidazo[1,5-a]pyridine core and its derivatives have garnered significant attention due to their versatile biological activities. This technical guide focuses on a particularly intriguing, yet underexplored, derivative: the 3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine scaffold.

This guide will delve into the synthetic strategies, medicinal chemistry applications, and future potential of this scaffold. By providing a comprehensive overview, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to leverage this promising chemical entity in their own discovery programs.

The Allure of the Imidazo[1,5-a]pyridine Core: A Foundation of Versatility

The parent imidazo[1,5-a]pyridine system is a fused bicyclic heterocycle that has been identified as a key structural component in a multitude of pharmaceuticals and agrochemicals.[1] Its rigid structure and the presence of multiple nitrogen atoms provide a unique three-dimensional arrangement for interaction with biological targets. The tetrahydro- variant introduces conformational flexibility, which can be crucial for optimizing binding to protein targets.

The introduction of a bromine atom at the 3-position of the tetrahydroimidazo[1,5-a]pyridine scaffold offers several strategic advantages in drug design:

  • A Handle for Further Functionalization: The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

  • Modulation of Electronic Properties: The electron-withdrawing nature of bromine can influence the electronic distribution within the heterocyclic system, potentially impacting pKa, hydrogen bonding capabilities, and metabolic stability.

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. This can provide an additional anchor point to enhance affinity and selectivity for a target protein.

Navigating the Synthetic Landscape: Assembling the Core

While specific, detailed protocols for the direct synthesis of 3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine are not extensively documented in publicly available literature, its construction can be logically deduced from established methodologies for related imidazopyridine systems. The synthesis would likely involve a multi-step sequence, beginning with the formation of the saturated pyridine ring followed by the construction of the fused imidazole ring and subsequent bromination.

General Strategies for Imidazo[1,5-a]pyridine Synthesis

The synthesis of the broader imidazo[1,5-a]pyridine class has been approached through various strategies, including:

  • Cyclocondensation Reactions: This is a common approach involving the reaction of a 2-(aminomethyl)pyridine derivative with a suitable electrophile.[2]

  • Cycloaddition Reactions: These methods can provide access to the fused ring system in a controlled stereochemical manner.[1]

  • Oxidative Cyclization: Intramolecular cyclization of appropriate precursors under oxidative conditions can also yield the desired scaffold.[1]

  • Transannulation Reactions: This strategy involves the conversion of one heterocyclic ring system into another.[1]

A plausible synthetic workflow for the target scaffold is outlined below:

Caption: Plausible synthetic workflow for 3-bromo-tetrahydroimidazo[1,5-a]pyridine.

Key Experimental Protocol: Regioselective Bromination

A critical step in the synthesis is the regioselective introduction of the bromine atom at the 3-position. N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of electron-rich heterocyclic systems.[3]

Protocol: Electrophilic Bromination of a Tetrahydroimidazo[1,5-a]pyridine Intermediate

  • Dissolution: Dissolve the tetrahydroimidazo[1,5-a]pyridine precursor (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: Add N-bromosuccinimide (1.0-1.2 equivalents) portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3-bromo-tetrahydroimidazo[1,5-a]pyridine.

Medicinal Chemistry Applications: Unlocking Therapeutic Potential

While the specific biological activities of the 3-bromo-tetrahydroimidazo[1,5-a]pyridine scaffold are not yet widely reported, the broader class of imidazo[1,5-a]pyridines and related imidazopyridines have demonstrated a wide range of therapeutic applications. This suggests that the target scaffold holds significant promise.

Anticancer Activity

Derivatives of the isomeric imidazo[1,2-a]pyridine scaffold have shown potent anticancer activity.[4][5] For instance, certain compounds have demonstrated high inhibitory activity against colon and melanoma cancer cell lines.[4] The mechanism of action for some of these compounds involves the inhibition of key signaling pathways implicated in cancer progression. Imidazo[1,5-a]pyridine-benzimidazole hybrids have been shown to inhibit tubulin polymerization and the PI3K/Akt pathway, leading to cell cycle arrest and apoptosis.[6]

Table 1: Representative Anticancer Activity of Imidazopyridine Derivatives

Compound ClassCancer Cell LineIC50 / GI50 (µM)Mechanism of ActionReference
3-Aminoimidazo[1,2-α]pyridineHT-29 (Colon)4.15Not specified[4]
3-Aminoimidazo[1,2-α]pyridineB16F10 (Melanoma)21.75Not specified[4]
Imidazo[1,5-a]pyridine-benzimidazole hybridHuman Tumor Cell Lines0.43 - 7.73Tubulin polymerization inhibitor, PI3K/Akt pathway inhibitor[6]
Enzyme Inhibition

The imidazo[1,2-a]pyridine scaffold has been explored for the development of inhibitors for various enzymes. For example, derivatives have been identified as potent and selective inhibitors of salt-inducible kinases (SIKs), which are involved in various physiological processes.[7]

The 3-bromo substituent can be strategically utilized to probe interactions within the active site of an enzyme, potentially leading to the development of highly potent and selective inhibitors.

Neuropeptide Receptor Antagonism

Imidazopyridinium analogs have been identified as potent antagonists of the Neuropeptide S (NPS) receptor, which is implicated in sleep, anxiety, and addiction disorders.[3] The structure-activity relationship (SAR) studies in this area highlight the importance of substituents on the imidazopyridine core for achieving high antagonist activity.[3]

Structure-Activity Relationship (SAR) Insights and Future Directions

Systematic SAR studies on the 3-bromo-tetrahydroimidazo[1,5-a]pyridine scaffold are essential for optimizing its therapeutic potential. The versatility of the 3-bromo group allows for the generation of diverse libraries of compounds for screening.

Caption: Key areas for SAR exploration on the scaffold.

Future research in this area should focus on:

  • Development of Robust Synthetic Routes: Establishing efficient and scalable synthetic methods for the 3-bromo-tetrahydroimidazo[1,5-a]pyridine core and its derivatives is paramount.

  • Target Identification: High-throughput screening of compound libraries based on this scaffold against a diverse panel of biological targets will be crucial for identifying novel therapeutic applications.

  • Integrated Drug Design: Combining computational modeling with synthetic chemistry and biological testing will accelerate the optimization of lead compounds. The exploration of halogen bonding interactions involving the 3-bromo substituent should be a key focus of in silico studies.

  • Pharmacokinetic Profiling: Early assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of new analogs will be critical for their successful development as drug candidates.

Conclusion

The 3-bromo-tetrahydroimidazo[1,5-a]pyridine scaffold represents a promising yet underexplored area in medicinal chemistry. Its unique structural features, combined with the synthetic versatility offered by the 3-bromo substituent, make it an attractive starting point for the design of novel therapeutic agents. While the current body of literature on this specific scaffold is limited, the proven track record of the broader imidazopyridine class in diverse therapeutic areas provides a strong rationale for its further investigation. Through a concerted effort in synthetic innovation, biological screening, and rational drug design, the full potential of the 3-bromo-tetrahydroimidazo[1,5-a]pyridine core can be unlocked, paving the way for the discovery of next-generation medicines.

References

  • Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. PMC - PubMed Central. Available at: [Link]

  • Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journals. Available at: [Link]

  • Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC - NIH. Available at: [Link]

  • (PDF) Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. ResearchGate. Available at: [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch. Available at: [Link]

Sources

The Strategic Deployment of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine in Modern Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the generation of high-quality clinical candidates. This approach, which leverages small, low-complexity molecules to probe protein binding sites, offers a more efficient sampling of chemical space and often yields lead compounds with superior physicochemical properties. Within the vast arsenal of available fragments, halogenated saturated heterocycles represent a particularly strategic class. This guide provides an in-depth technical overview of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine , a fragment distinguished by its unique combination of a rigid, sp³-rich bicyclic core and a strategically placed bromine atom. We will explore its synthetic rationale, its inherent value in FBDD campaigns, detailed protocols for its application in primary screening, and evidence-based strategies for its elaboration from a nascent hit into a potent lead molecule. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fragment-based strategies against challenging biological targets.

Introduction: The Rationale for a Privileged Fragment

The pursuit of novel chemical matter is a perpetual challenge in drug discovery. The imidazo[1,5-a]pyridine scaffold is a recognized "privileged structure," appearing in numerous biologically active compounds and approved drugs.[1] Its partially saturated counterpart, the 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine core, offers key advantages for FBDD by introducing three-dimensional character. An increased fraction of sp³-hybridized carbons is correlated with improved clinical success rates, likely due to enhanced solubility, improved metabolic profiles, and the ability to form more specific, directional interactions within a protein binding pocket.[2]

The strategic incorporation of a bromine atom at the 3-position further elevates the utility of this fragment. Beyond simply adding steric bulk or modulating lipophilicity, the bromine atom serves two critical functions in an FBDD context:

  • Halogen Bonding Donor: The bromine atom possesses a region of positive electrostatic potential, known as a σ-hole, which can engage in a highly directional, non-covalent interaction with Lewis bases (e.g., backbone carbonyls, serine/threonine hydroxyls) in a protein active site.[3][4] This "halogen bond" is increasingly recognized as a powerful tool for enhancing binding affinity and modulating selectivity.[5][6]

  • Crystallographic Phasing Tool: For programs utilizing X-ray crystallography as a primary screening method, the bromine atom is an invaluable asset. Its significant anomalous scattering signal provides an unambiguous marker for locating the fragment within the electron density map, even in cases of weak binding or low occupancy.[7][8][9]

This combination of a 3D-rich scaffold and a versatile halogen "warhead" makes 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine a high-value probe for identifying and validating novel binding pockets.

Synthetic Accessibility: A Plausible Route

A general retrosynthetic analysis suggests that the core could be assembled from 2-(aminomethyl)piperidine derivatives. The key challenge lies in the controlled bromination at the 3-position of the resulting tetrahydroimidazo[1,5-a]pyridine ring system.

Proposed Synthetic Workflow

Synthetic_Workflow A 2-Piperidinecarboxamide B 2-(Aminomethyl)piperidine A->B  Reduction  (e.g., LiAlH4) C 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3(2H)-one B->C  Cyclization  (e.g., with Ethyl Bromoacetate,  followed by base) D 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine C->D  Halogenation  (e.g., POBr3 or Vilsmeier-Haack type bromination)

Caption: A plausible synthetic pathway to the target fragment.

This proposed route leverages common starting materials and well-understood transformations in heterocyclic chemistry, suggesting that the fragment can be synthesized on a scale sufficient for inclusion in a fragment library and for subsequent analogue generation.

Physicochemical Properties for Fragment Screening

To be an effective tool in FBDD, a molecule must adhere to the "Rule of Three" and possess properties that make it a good starting point for optimization. The calculated properties of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine align well with these requirements.

PropertyValue (Predicted)"Rule of Three" GuidelineJustification for FBDD
Molecular Weight (MW)~201 g/mol < 300 DaLow complexity allows for efficient exploration of chemical space.
cLogP~1.5 - 2.0≤ 3Ensures adequate aqueous solubility for biophysical assays.
Hydrogen Bond Donors0 (as free base)≤ 3Avoids excessive polarity that can hinder cell permeability later.
Hydrogen Bond Acceptors2≤ 3Provides sufficient polarity for solubility and potential interactions.
Rotatable Bonds0≤ 3Rigid scaffold reduces entropic penalty upon binding.
Fraction sp³ (Fsp³)~0.57HighProvides 3D shape to explore non-flat binding sites.

Table 1: Predicted physicochemical properties of the title fragment and their relevance to FBDD.

The FBDD Cascade: Deploying the Fragment in a Screening Campaign

The primary value of a fragment is realized through its application in a carefully designed screening campaign. The goal is to identify low-affinity but high-quality interactions that can serve as a foundation for building potency. A typical workflow involves a primary screen using a high-sensitivity biophysical technique, followed by orthogonal validation and structural characterization.

FBDD Screening and Hit Validation Workflow

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Elaboration Screen Screen Fragment Library (incl. Title Compound) NMR NMR (STD, WaterLOGSY) Screen->NMR Primary Method SPR Surface Plasmon Resonance (SPR) Screen->SPR Primary Method Xray X-ray Crystallography Screen->Xray Primary Method Validation Orthogonal Hit Validation NMR->Validation Primary Hits SPR->Validation Primary Hits Xray->Validation Primary Hits ITC Isothermal Titration Calorimetry (ITC) (Confirm Kd) Validation->ITC Validate Binding Structure Structural Biology (X-ray or Cryo-EM) Validation->Structure Determine Binding Mode Elaboration Structure-Guided Chemistry Structure->Elaboration Structural Insights SAR Generate SAR Elaboration->SAR Synthesize Analogues SAR->Elaboration Iterate

Caption: Integrated workflow for fragment screening and hit evolution.

Experimental Protocol: Surface Plasmon Resonance (SPR) Screening

SPR is a highly sensitive, label-free technique ideal for primary fragment screening, providing data on binding kinetics (kon, koff) and affinity (KD).[10][11][12]

Objective: To identify fragments that bind to a target protein immobilized on a sensor chip.

Methodology:

  • Protein Immobilization:

    • Covalently immobilize the target protein (e.g., a kinase domain) onto a CM5 sensor chip surface using standard amine coupling chemistry. Aim for an immobilization level that will yield a theoretical maximum response (Rmax) suitable for detecting low molecular weight fragments.

    • Use a reference flow cell, either left blank or with an immobilized irrelevant protein, to subtract non-specific binding and bulk refractive index changes.[10]

  • Fragment Library Preparation:

    • Prepare a stock solution of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine and other library fragments in 100% DMSO.

    • Dilute the fragments into the running buffer (e.g., HBS-EP+) to a final screening concentration (typically 100-500 µM) with a matched final DMSO concentration (e.g., 2%).

  • Screening Run:

    • Inject the fragment solutions over the target and reference flow cells.

    • Monitor the change in response units (RU) in real-time. A response significantly above the reference channel indicates a binding event.

    • Include buffer-only injections periodically for double referencing.

  • Data Analysis & Hit Triage:

    • Subtract the reference channel and buffer injection signals from the target channel data.

    • Identify fragments that produce a consistent, concentration-dependent binding response.

    • Prioritize hits based on binding response, ligand efficiency (LE = -ΔG / number of heavy atoms), and chemical tractability.

Experimental Protocol: NMR-Based Screening (WaterLOGSY)

Ligand-observed NMR techniques like WaterLOGSY (Water-Ligand Observed via Gradient Spectroscopy) are powerful for detecting weak binding events in solution.[9][13][14]

Objective: To confirm the direct interaction of the fragment with the target protein in solution.

Methodology:

  • Sample Preparation:

    • Prepare two samples in a suitable deuterated buffer (e.g., PBS in 99% D₂O).

    • Sample 1 (Reference): The fragment (e.g., 100 µM 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine).

    • Sample 2 (Test): The fragment (100 µM) plus the target protein (e.g., 5-10 µM).

  • NMR Data Acquisition:

    • Acquire 1D ¹H NMR spectra and WaterLOGSY spectra for both samples on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

    • The WaterLOGSY experiment selectively irradiates bulk water. Magnetization is transferred via NOE to protein-bound water, then to the bound ligand.

  • Data Analysis & Hit Identification:

    • In the reference sample, a non-binding fragment will show positive NOEs from bulk water, resulting in positive peaks in the WaterLOGSY spectrum.

    • In the test sample, if the fragment binds to the protein, it will receive negative NOEs from the protein's hydration shell. This results in negative or inverted peaks in the WaterLOGSY spectrum.

    • A "sign flip" from positive to negative for the fragment's signals is a definitive indicator of binding.[15]

From Hit to Lead: Structure-Guided Elaboration

Once a fragment like 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is confirmed as a binder, the next critical phase is its evolution into a more potent lead compound. This process is most efficiently driven by structural information obtained from X-ray crystallography or Cryo-EM.

The Role of the Bromine Atom in Elaboration

The bromine atom at the 3-position is not just a binding element but also a key synthetic handle for "fragment growing."[16] Its position on the imidazo ring provides a defined vector for chemical modification. Structure-activity relationship (SAR) studies can be initiated by replacing the bromine with other groups via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

Fragment Elaboration Strategy

Fragment_Elaboration Fragment 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine Initial Hit (K_D ~ mM) Bromine as growth vector Elaborated Elaborated Lead Compound Potent Lead (K_D ~ nM) New group explores pocket Fragment:f2->Elaborated:f2  Structure-Guided Synthesis  (e.g., Suzuki Coupling) Protein Target Protein Binding Pocket Protein->Fragment:f1 Binds Protein->Elaborated:f1 Binds Tightly

Sources

An In-depth Technical Guide on the Thermodynamic Stability of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Core Directive: A Bespoke Structure for Scientific Inquiry

As a Senior Application Scientist, this guide eschews rigid templates. Instead, it adopts a structure that mirrors the scientific process itself—from foundational principles to advanced experimental and computational validation. This approach is designed to provide a comprehensive and intuitive understanding of the thermodynamic stability of the subject molecule, 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine.

Part 1: Foundational Principles of Thermodynamic Stability in Drug Development

The Imperative of Stability

In the pharmaceutical industry, the thermodynamic stability of an active pharmaceutical ingredient (API) is a critical quality attribute.[1][2] It directly influences the safety, efficacy, and shelf-life of a drug product.[1][2] A molecule that is thermodynamically unstable is prone to degradation, potentially leading to loss of potency and the formation of toxic impurities. Therefore, a thorough understanding and characterization of a compound's stability are paramount from the early stages of drug discovery.

Structural Determinants of Stability in 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

The thermodynamic stability of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is governed by several key structural features:

  • The Imidazo[1,5-a]pyridine Core: This fused heterocyclic system is a significant structural component in many pharmaceutical and agrochemical compounds.[3][4] Its aromatic nature contributes to the overall stability of the molecule.

  • The Tetrahydro- Fused Ring: The saturated six-membered ring introduces conformational flexibility, which can impact crystal packing and, consequently, solid-state stability.

  • The Bromo Substituent: The presence of a bromine atom can influence the electronic distribution within the aromatic system and introduce steric effects that may affect intermolecular interactions.

Part 2: Experimental and Computational Assessment of Thermodynamic Stability

A dual-pronged approach, combining robust experimental techniques with insightful computational modeling, is essential for a comprehensive stability assessment.

Experimental Protocols for Stability Characterization

2.1.1 Differential Scanning Calorimetry (DSC)

  • Expertise & Experience: DSC is a cornerstone technique in pharmaceutical sciences for characterizing the thermal properties of solids.[5][6][7][8] It measures the heat flow associated with thermal transitions as a function of temperature.[5] This allows for the determination of critical parameters like melting point and enthalpy of fusion, which are direct indicators of a compound's stability.[5][7]

  • Trustworthiness (Self-Validating Protocol):

    • Sample Preparation: Accurately weigh 1-5 mg of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine into a hermetically sealed aluminum pan.

    • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

    • Experimental Run: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

    • Data Analysis: Determine the onset temperature of the melting endotherm (melting point) and the integrated area of the peak (enthalpy of fusion). A sharp, high-temperature melting point is indicative of a stable crystalline form.[6]

2.1.2 Thermogravimetric Analysis (TGA)

  • Expertise & Experience: TGA is a vital tool for assessing the thermal stability and decomposition profile of pharmaceutical materials.[1][2][9][10][11] It measures the change in mass of a sample as it is heated at a controlled rate.[1][9][10]

  • Trustworthiness (Self-Validating Protocol):

    • Sample Preparation: Place an accurately weighed sample (5-10 mg) of the compound into a TGA pan.

    • Instrument Setup: Use a calibrated thermobalance under a controlled nitrogen atmosphere.

    • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature beyond its decomposition point.

    • Data Analysis: The resulting TGA curve will show the temperature at which weight loss occurs, indicating decomposition. A higher decomposition temperature signifies greater thermal stability.[2][10]

Computational Chemistry: A Predictive Approach to Stability

2.2.1 Density Functional Theory (DFT)

  • Expertise & Experience: DFT is a powerful computational method for investigating the electronic structure and energetic properties of molecules.[12][13][14] It can provide valuable insights into the intrinsic thermodynamic stability of a compound by calculating properties such as the enthalpy of formation.[13]

  • Trustworthiness (Self-Validating Protocol):

    • Model Building: Construct the 3D structure of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine in silico.

    • Geometry Optimization: Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation.[12]

    • Frequency Analysis: Conduct a frequency calculation to confirm that the optimized structure corresponds to a true energy minimum and to derive thermodynamic data.

    • Data Interpretation: The calculated enthalpy of formation provides a quantitative measure of the molecule's stability. Comparing this value with those of known stable compounds can provide a relative stability assessment.

Part 3: Data Visualization and Interpretation

Summarizing Quantitative Data

All quantitative data from the experimental and computational analyses should be compiled into a clear and concise table for easy comparison and interpretation.

Table 1: Thermodynamic Stability Profile of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

ParameterMethodResultInterpretation
Melting Point (°C)DSCTo be determinedA high melting point suggests a stable crystal lattice.
Enthalpy of Fusion (J/g)DSCTo be determinedIndicates the energy required to overcome crystal lattice forces.
Decomposition Temp (°C)TGATo be determinedA high value indicates good thermal stability.
Enthalpy of Formation (kJ/mol)DFTTo be determinedA more negative value suggests greater intrinsic stability.
Visualizing the Workflow

A well-defined workflow ensures a systematic and logical approach to the stability assessment.

Thermodynamic_Stability_Workflow cluster_0 Compound Acquisition cluster_1 Experimental Analysis cluster_2 Computational Modeling cluster_3 Data Integration and Assessment A Synthesis and Purification of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine B Differential Scanning Calorimetry (DSC) - Melting Point - Enthalpy of Fusion A->B C Thermogravimetric Analysis (TGA) - Decomposition Temperature A->C D Density Functional Theory (DFT) - Enthalpy of Formation A->D E Comprehensive Thermodynamic Stability Profile B->E C->E D->E

Caption: A streamlined workflow for the thermodynamic stability assessment.

References

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024-04-18). Google Cloud.
  • Differential Scanning Calorimetry (DSC Analysis)
  • Thermogravimetric Analysis (TGA) in Drug Development: Learn Easily with 7 FAQs and 3 Case Studies - PharmaGuru. (2026-01-11). PharmaGuru.
  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026-01-23).
  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs - TA Instruments. TA Instruments.
  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026-01-10).
  • Thermogravimetric Analysis in Pharmaceuticals - Veeprho. (2020-07-01). Veeprho.
  • Thermogravimetric Analysis - Improved Pharma. (2022-01-07). Improved Pharma.
  • CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY - ATA Scientific.
  • Use of DSC in Pharmaceuticals Drug Characteris
  • Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles | ACS Omega - ACS Publications. (2020-08-02).
  • Stability, Aromaticity, and Energetic Insights from Five-Membered Fused Six-Membered N-Heteroarom
  • Thermodynamic Studies for Drug Design and Screening - PMC. PMC.
  • Computational Analysis of Density Functional Theory (DFT method), Thermodynamic Investigations and Molecular Docking Studies on 1-(2 - Systematic Reviews in Pharmacy.
  • Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry.
  • Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing). Royal Society of Chemistry.

Sources

Literature review of tetrahydroimidazo[1,5-a]pyridine derivatives in oncology

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of tetrahydroimidazo[1,5-a]pyridine derivatives in oncology. This analysis focuses on the scaffold's unique conformational properties and its application across multiple high-value cancer targets, including Farnesyltransferase (FTase), EZH2, and Aromatase.

Executive Summary

The 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine scaffold represents a privileged semi-rigid bicyclic core in medicinal chemistry. Unlike its fully aromatic counterpart (imidazo[1,5-a]pyridine), the tetrahydro- derivative offers a distinct non-planar topology that mimics the twist-boat or chair conformation of piperidine fused to an imidazole. This structural feature allows for precise vectorization of substituents, making it an ideal template for conformational restriction —a strategy used to lock pharmacophores into bioactive geometries to enhance binding affinity and metabolic stability.

In oncology, this scaffold has evolved from a "structural spacer" to a primary pharmacophore, demonstrating efficacy in:

  • Ras-signaling blockade via Farnesyltransferase inhibition.

  • Epigenetic modulation via EZH2-EED interaction disruption.

  • Hormone therapy via Aromatase (CYP19A1) inhibition.

  • Metabolic intervention via DHODH inhibition.[1]

Chemical Architecture & Synthesis Strategies

Structural Significance

The core structure consists of a saturated pyridine (piperidine) ring fused to an imidazole ring across the nitrogen and C-5 positions.

  • Conformational Locking: The fusion imposes rigidity, reducing the entropic penalty upon binding to protein pockets (e.g., the aromatic cage of EED).

  • Basic Center: The imidazole nitrogen serves as a hydrogen bond acceptor/donor, while the bridgehead nitrogen modulates the pKa and lipophilicity.

Primary Synthetic Route: Iminium Ion Cyclization

The most robust method for constructing the 8-functionalized 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine core involves an intramolecular electrophilic aromatic substitution.

Mechanism:

  • Condensation: A

    
    -(1-imidazolyl)butyraldehyde derivative reacts with a primary amine to form an iminium ion intermediate.
    
  • Cyclization: The electron-rich imidazole ring attacks the electrophilic iminium carbon (C-8 position).

  • Result: Formation of the bicyclic core with an amino substituent at the 8-position, crucial for FTI (Farnesyltransferase Inhibitor) activity.

Visualization: Synthetic Pathway

Synthesis_Pathway Precursor1 γ-(1-imidazolyl) butyraldehyde Intermediate Iminium Ion Intermediate Precursor1->Intermediate Condensation Precursor2 Primary Amine (R-NH2) Precursor2->Intermediate Transition Intramolecular Electrophilic Attack Intermediate->Transition Cyclization Product 8-Amino-5,6,7,8- tetrahydroimidazo [1,5-a]pyridine Transition->Product Aromatization/Stabilization

Caption: Synthesis via intramolecular iminium ion cyclization yielding 8-amino derivatives.

Pharmacological Targets in Oncology[3][4][5][6]

Farnesyltransferase (FTase) Inhibition

Target Context: FTase post-translationally modifies Ras proteins by attaching a farnesyl group, facilitating membrane localization and oncogenic signaling.

  • Mechanism: Tetrahydroimidazo[1,5-a]pyridine derivatives act as peptide mimetics of the CAAX motif of Ras. The scaffold replaces the central dipeptide portion, positioning the imidazole to coordinate with the active site zinc ion or interact with the heme pocket.

  • Key Insight: The 8-amino-substituted derivatives (e.g., Merck's series) constrain the inhibitor in a bioactive conformation, improving metabolic stability compared to linear peptidomimetics while maintaining nanomolar potency.

EZH2-EED Interaction Inhibition (Epigenetics)

Target Context: The Polycomb Repressive Complex 2 (PRC2) silences tumor suppressor genes. Its activity depends on the interaction between the catalytic subunit EZH2 and the regulatory subunit EED.

  • Mechanism: Small molecules containing the tetrahydroimidazo[1,5-a]pyridine core bind to the EED aromatic cage (typically occupied by trimethylated Lysine 27 of Histone H3).

  • Structural Biology: The scaffold establishes face-to-face

    
    -cation stacking interactions with Tyr148 and Tyr365 residues in the EED pocket.[2][3] This allosteric inhibition prevents EZH2 activation.
    
Aromatase (CYP19A1) Inhibition

Target Context: Aromatase converts androgens to estrogens, driving ER+ breast cancer.[4]

  • Lead Compound: 5-(4-cyanophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine.

  • Mechanism: The imidazole nitrogen coordinates with the heme iron of the CYP19A1 enzyme, while the cyanophenyl group occupies the hydrophobic access channel, mimicking the steroid backbone.

Quantitative Data Summary

TargetDerivative ClassKey SubstituentPotency (IC50/Ki)Mechanism
FTase 8-Amino-tetrahydroimidazo[1,5-a]pyridine8-N-benzyl / 8-N-heterocycle< 10 nMCAAX peptidomimetic; Zinc coordination
Aromatase 5-Aryl-tetrahydroimidazo[1,5-a]pyridine5-(4-cyanophenyl)4.5 nMHeme iron coordination; Steroid mimicry
EZH2-EED Fused bicyclic systems8-position fusion~2.1 - 3.9 µMDisruption of EZH2-EED PPI (Protein-Protein Interaction)
DHODH Tetrahydroindazole hybrids1-Carboxamide linkageSub-micromolarPyrimidine synthesis blockade

Experimental Protocols

Protocol: Synthesis of 8-Amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

Source: Adapted from Merck Research Laboratories methodology (See Ref 1).

Reagents:

  • 4-(1H-imidazol-1-yl)butanal (prepared from 4-chlorobutanol and imidazole).

  • Primary amine (e.g., benzylamine).

  • Benzotriazole (catalyst).

  • Acidic catalyst (e.g., p-TsOH).

Step-by-Step Workflow:

  • Imine Formation: Dissolve 4-(1H-imidazol-1-yl)butanal (1.0 eq) and the primary amine (1.0 eq) in anhydrous toluene. Add a catalytic amount of benzotriazole.

  • Reflux: Heat the mixture to reflux with a Dean-Stark trap to remove water, driving imine formation. Monitor by TLC until aldehyde is consumed (~2-4 hours).

  • Cyclization: Cool the reaction to room temperature. Add p-toluenesulfonic acid (1.1 eq) to protonate the imine, generating the reactive iminium species.

  • Heating: Heat the mixture to 80°C for 12 hours. The imidazole ring attacks the iminium carbon.

  • Workup: Quench with saturated NaHCO3. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify via flash column chromatography (DCM/MeOH gradient) to isolate the 8-substituted product.

Protocol: In Vitro Farnesyltransferase Inhibition Assay

Objective: Determine the IC50 of the synthesized derivative against human FTase.

  • Enzyme Preparation: Use recombinant human FTase (heterodimer).

  • Substrates: Biotinylated K-Ras peptide (acceptor) and [3H]-Farnesyl Pyrophosphate (FPP) (donor).

  • Reaction Mix: In a 96-well plate, combine:

    • 50 mM HEPES (pH 7.5), 5 mM MgCl2, 5 mM DTT.

    • 20 nM FTase.

    • 100 nM Biotin-K-Ras peptide.

    • Test compound (serial dilutions in DMSO).

  • Initiation: Add 200 nM [3H]-FPP to start the reaction.

  • Incubation: Incubate at 30°C for 45 minutes.

  • Termination: Stop reaction with 0.5 M EDTA.

  • Detection: Transfer to a Streptavidin-coated Scintillation Proximity Assay (SPA) plate. The biotinylated peptide binds the plate; unincorporated [3H]-FPP is washed away. Measure radioactivity.

  • Analysis: Plot % inhibition vs. log[compound] to calculate IC50.

Mechanism of Action Visualization (EZH2-EED)

The following diagram illustrates how the scaffold disrupts the epigenetic machinery of cancer cells.

MOA_EZH2 Target EED Subunit (Aromatic Cage) Interaction π-Cation Stacking (Tyr148, Tyr365) Target->Interaction Induces Inhibitor Tetrahydroimidazo[1,5-a] pyridine Derivative Inhibitor->Target Binds to Complex PRC2 Complex Destabilization Interaction->Complex Causes Outcome Inhibition of H3K27 Methylation -> Tumor Stasis Complex->Outcome Results in

Caption: Mechanism of EZH2-EED inhibition via aromatic cage occupation by the scaffold.

Future Outlook & Challenges

  • Stereoselectivity: The 8-position (in FTase inhibitors) and 5-position (in Aromatase inhibitors) create chiral centers. Developing asymmetric syntheses for specific enantiomers (e.g., (R)-isomers often show higher potency) is critical.

  • Metabolic Liability: While the tetrahydro- core is more stable than peptides, the imidazole ring can be subject to CYP450 oxidation. Substitution at the 3-position may mitigate this.

  • Polypharmacology: Given its activity against both kinases and metalloenzymes (Aromatase, FTase), off-target effects must be rigorously profiled early in development.

References

  • Synthesis of Conformationally Constrained 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine Inhibitors of Farnesyltransferase Source: Organic Letters (ACS Publications) URL:[Link]

  • Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors Source: Journal of Medicinal Chemistry URL:[Link]

  • Substituted Imidazo[1,5-a]pyridine Derivatives as Aromatase Inhibitors (Patent US4617307A) Source: Google Patents URL:[5]

  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Synthesis and Structure-Activity Relationships of Conformationally Restricted Fused Imidazole Derivatives (5-HT3 Antagonists) Source: Chemical and Pharmaceutical Bulletin URL:[Link][6]

Sources

Reactivity Profile of Bromine at C3 Position in Tetrahydroimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the chemical reactivity of the 3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine scaffold. This bicyclic core, characterized by a saturated piperidine ring fused to an aromatic imidazole, represents a critical "privileged structure" in medicinal chemistry, appearing in inhibitors of dihydroorotate dehydrogenase (DHODH) and various GPCR ligands.

The bromine substituent at the C3 position serves as a high-value synthetic handle.[1] Unlike its fully aromatic counterpart (imidazo[1,5-a]pyridine), the tetrahydro derivative possesses distinct electronic properties due to the electron-donating nature of the saturated ring. This guide details the exploitation of this handle via Palladium-catalyzed cross-couplings and Lithium-Halogen exchange, providing validated protocols for diversifying this scaffold.

Structural & Electronic Analysis

Nomenclature and Numbering

Correct numbering is vital for synthetic planning. For 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine :

  • Positions 5, 6, 7, 8: Belong to the saturated piperidine ring.

  • Position 8a: The bridgehead carbon.

  • Position 1: Carbon adjacent to the bridgehead carbon.

  • Position 2: The non-bridgehead nitrogen.

  • Position 3: The carbon located between the non-bridgehead nitrogen (N2) and the bridgehead nitrogen (N4). This is the site of bromination.

  • Position 4: The bridgehead nitrogen.

Electronic Profile

The C3 position is unique. It is flanked by two nitrogen atoms (N2 and N4), making it electronically similar to the C2 position of a 1,3-imidazole.

  • Acidity: The C3-H bond is significantly acidic (pKa ~33 in DMSO for related azoles), allowing for direct lithiation.

  • Effect of Saturation: The 5,6,7,8-tetrahydro moiety acts as an electron-donating alkyl group fused to the imidazole. This increases the electron density of the imidazole ring compared to the fully aromatic imidazo[1,5-a]pyridine, making the C3-Br bond slightly more resistant to oxidative addition but highly stable for handling.

Synthesis of the Precursor

The 3-bromo derivative is typically accessed via electrophilic bromination of the parent heterocycle.

Validated Protocol: Bromination with NBS

Reaction: Electrophilic Aromatic Substitution (SEAr). Substrate: 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine (often with an ester at C1).

Step-by-Step Procedure:

  • Dissolution: Dissolve 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine (1.0 equiv) in anhydrous Acetonitrile (MeCN) [0.2 M concentration].

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 equiv) portion-wise at room temperature to avoid exotherms.

  • Reaction: Heat the mixture to 80°C for 16 hours.

  • Workup: Pour the reaction mixture into water. Extract with Ethyl Acetate (EtOAc). Wash organic phase with brine, dry over Na2SO4, and concentrate.

  • Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

Mechanism: The electron-rich imidazole ring attacks the electrophilic bromine source. The C3 position is the most nucleophilic site due to stabilization from both nitrogen atoms.

Reactivity Module A: Palladium-Catalyzed Cross-Coupling

The C3-Br bond is an excellent partner for Suzuki-Miyaura coupling, allowing the installation of aryl, heteroaryl, and vinyl groups.

Suzuki-Miyaura Coupling

Challenge: The adjacent bridgehead nitrogen can potentially coordinate to Pd, poisoning the catalyst. Solution: Use of bidentate phosphine ligands (e.g., dppf, Xantphos) or bulky electron-rich ligands (e.g., XPhos) to maintain catalyst activity.

Optimized Protocol:

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%)

  • Base: K2CO3 (2.0 equiv) or Cs2CO3 (for sterically hindered substrates).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

  • Temperature: 90–100°C.

Workflow:

  • Charge a reaction vial with 3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and K2CO3 (2.0 equiv).

  • Add Pd(dppf)Cl2·DCM (0.05 equiv).

  • Evacuate and backfill with Nitrogen (3 cycles).

  • Add degassed Dioxane/Water mixture.

  • Heat at 100°C for 4–12 hours.

  • Filter through Celite and purify.

Visualization: Divergent Synthesis Map

ReactivityMap Core 3-Bromo-tetrahydro imidazo[1,5-a]pyridine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Lithiation Li-Halogen Exchange (n-BuLi, -78°C) Core->Lithiation Sonogashira Sonogashira Coupling (Alkyne, CuI, Pd cat.) Core->Sonogashira Product1 3-Aryl Derivatives (Biaryl scaffolds) Suzuki->Product1 C-C Bond Formation Product2 3-Formyl/Carboxy (Electrophile trapping) Lithiation->Product2 Electrophile Quench Product3 3-Alkynyl Derivatives (Rigid linkers) Sonogashira->Product3 C-C(sp) Bond

Caption: Divergent synthetic pathways from the C3-bromo handle utilizing Pd-catalysis and Lithiation strategies.

Reactivity Module B: Lithium-Halogen Exchange

The C3-Br bond undergoes rapid exchange with alkyl lithium reagents. This is the preferred method for introducing carbonyls, alkyl groups, or other heteroatoms not accessible via Pd-coupling.

Mechanism & Stability

Upon treatment with n-Butyllithium (n-BuLi) , the bromine is exchanged for lithium.

  • Intermediate: 3-Lithio-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine.

  • Stability: The lithiated species is stable at -78°C in THF. Warming above -40°C may lead to decomposition or ring opening due to the proximity of the bridgehead nitrogen.

Protocol: Formylation (Synthesis of Aldehydes)

Reagents: n-BuLi (2.5 M in hexanes), DMF (anhydrous).

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and cool to -78°C under Argon.

  • Substrate: Dissolve 3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine (1.0 equiv) in anhydrous THF.

  • Exchange: Add n-BuLi (1.1 equiv) dropwise over 10 minutes. The solution may turn yellow/orange.

  • Aging: Stir at -78°C for 30 minutes to ensure complete exchange.

  • Quench: Add anhydrous DMF (3.0 equiv) dropwise.

  • Warming: Allow the mixture to warm to 0°C over 1 hour.

  • Workup: Quench with saturated NH4Cl solution. Extract with EtOAc.

Comparative Data: Reaction Conditions

Reaction TypeReagent/CatalystSolventTempTypical YieldKey Note
Bromination NBSMeCN80°C75-85%C3 selective; no catalyst needed.
Suzuki Coupling Pd(dppf)Cl2, K2CO3Dioxane/H2O100°C60-80%Requires base activation; tolerates water.
Li-Exchange n-BuLiTHF-78°C80-90%Must be cryogenic; strictly anhydrous.
Sonogashira Pd(PPh3)2Cl2, CuIDMF/TEA90°C50-70%CuI co-catalyst essential for reactivity.

References

  • Synthesis and Bromination of Tetrahydroimidazo[1,5-a]pyridine

    • Patent: "Bi-aryl dihydroorotate dehydrogenase inhibitors."[2] WO2021070132A1. (2021). Describes the synthesis of ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate using NBS.

  • General Reactivity of Imidazo[1,5-a]pyridines

    • Review: "Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles." Organic & Biomolecular Chemistry. (2023). Covers the construction and functionalization of the core scaffold.[3]

  • Suzuki Coupling Methodologies

    • Protocol: "Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine." BenchChem. (2025).[1] Provides analogous conditions for the isomeric imidazo[1,2-a] system which are applicable here.

  • Lithium-Halogen Exchange Mechanics

    • Article: "Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton."[4] Molecules. (2012). Details the stability of lithiated nitrogen heterocycles.

Sources

Electronic properties and pKa of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the electronic structure, physicochemical properties, and synthetic utility of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine . This analysis is designed for medicinal chemists and process engineers, focusing on the molecule's role as a high-value scaffold in drug discovery.

Executive Summary

3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine (CAS: Variable/Derivative dependent) represents a specialized subclass of the imidazo[1,5-a]pyridine family. Unlike its fully aromatic parent, this molecule features a saturated piperidine ring fused to the imidazole core. This saturation dramatically alters the electronic landscape, enhancing the basicity of the bridgehead nitrogen and modifying the solubility profile. The C3-bromo substituent serves as a critical electrophilic handle, enabling palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) essential for late-stage diversification in pharmaceutical synthesis.

Structural & Electronic Analysis

Topological Architecture

The molecule consists of a bicyclic framework where a saturated six-membered piperidine ring is fused to a five-membered imidazole ring across the N4-C8a bond.

  • Core System: 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine.[1][2][3][4][5]

  • Substituent: Bromine atom at position C3.

  • Key Heteroatoms:

    • N2 (Pyridine-like): The primary basic center, possessing an sp² lone pair in the plane of the imidazole ring.[6]

    • N4 (Bridgehead, Pyrrole-like): Planar sp² nitrogen involved in the aromatic sextet of the imidazole ring. Its lone pair is delocalized, rendering it non-basic but structurally critical.

Electronic Distribution & The "Push-Pull" Effect

The electronic properties of this scaffold are defined by a competition between the electron-donating saturated ring and the electron-withdrawing halogen.

FeatureElectronic EffectImpact on Reactivity
Tetrahydro- Ring Inductive Donation (+I): The saturated alkyl chain (C5-C8) pushes electron density toward the bridgehead N4 and the imidazole core.Increases the electron density of the imidazole ring compared to the fully aromatic analog.
C3-Bromine Inductive Withdrawal (-I) & Mesomeric (+M): Strong -I effect dominates, pulling density from the imidazole ring. Weak +M effect due to Br lone pair overlap.Deactivates the C3 position toward further electrophilic attack but activates the C-Br bond for oxidative addition.
Net Result Polarized Core: The dipole moment is significant, directed from the hydrophobic piperidine ring toward the polarized C-Br bond and the basic N2.High solubility in polar organic solvents (DMSO, DCM); moderate solubility in alcohols.
Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the imidazole ring and the bromine lone pairs. This orbital dictates the nucleophilicity of the N2 nitrogen.

  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the C3-Br bond and the imidazole

    
    -system, facilitating nucleophilic aromatic substitution or metal insertion (oxidative addition).
    

Physicochemical Profiling: pKa and Acidity

The pKa of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is a critical parameter for formulation and bioavailability.

Predicted vs. Analogous pKa Values

Experimental data for this specific brominated derivative is sparse in public repositories. However, reliable values can be derived using Hammett principles and data from the parent scaffold.

  • Parent Scaffold (Imidazo[1,5-a]pyridine): pKa

    
     5.5 - 6.0 (Aromatic).
    
  • Tetrahydro- Parent (5,6,7,8-tetrahydro...): pKa

    
     7.0 - 7.5.
    
    • Reasoning: Saturation of the pyridine ring removes the electron-withdrawing aromatic ring current and adds alkyl inductive donation, raising the basicity of N2.

  • Effect of 3-Bromo Substituent:

    
    pKa 
    
    
    
    -2.0 to -2.5.
    • Reasoning: Halogens on imidazole rings significantly lower pKa due to strong inductive withdrawal (-I).

Estimated pKa (Conjugate Acid at N2): 4.5


 0.5 
Protonation Site

Protonation occurs exclusively at N2 .

  • N4 (Bridgehead) is chemically inert to protonation because its lone pair is essential for maintaining the 6

    
     aromaticity of the imidazole ring.
    
  • C3-Br does not protonate under physiological conditions.

Synthetic Pathways & Reactivity

The synthesis of this core typically involves the cyclization of functionalized piperidines or the reduction of the aromatic parent, followed by regioselective bromination.

Synthesis Workflow (DOT Diagram)

SynthesisPath Start Piperidine-2-carboxylic acid Step1 1. Reduction to Alcohol 2. Formylation Start->Step1 Inter1 N-Formyl-2-(hydroxymethyl) piperidine Step1->Inter1 Step2 Cyclodehydration (POCl3 or Burgess Reagent) Inter1->Step2 Core 5,6,7,8-Tetrahydro imidazo[1,5-a]pyridine Step2->Core Step3 Bromination (NBS, DMF, 0°C) Core->Step3 Product 3-Bromo-5,6,7,8-tetrahydro imidazo[1,5-a]pyridine Step3->Product Step3->Product Regioselective at C3

Figure 1: Synthetic route from piperidine precursors to the brominated scaffold.[3]

Key Reaction: Regioselective Bromination

The C3 position in the tetrahydro- scaffold is the most electron-rich site on the imidazole ring (highest HOMO coefficient).

  • Reagent: N-Bromosuccinimide (NBS).

  • Conditions: DMF or Acetonitrile, 0°C to RT.

  • Mechanism: Electrophilic Aromatic Substitution (

    
    ). The inductive donation from the saturated ring directs the electrophile to C3, avoiding the bridgehead.
    
Functionalization Utility

The C3-Br bond is a "privileged handle" for medicinal chemistry:

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to install lipophilic aromatic groups.

  • Buchwald-Hartwig Amination: Introduction of amines to modulate solubility and hERG channel interactions.

  • Heck Reaction: Coupling with alkenes for macrocyclization strategies.

Experimental Protocols

Protocol A: Determination of pKa via Potentiometric Titration

Since the estimated pKa is ~4.5, standard aqueous titration may be challenging due to solubility. A mixed-solvent approach is recommended.

  • Preparation: Dissolve 5.0 mg of the compound in 10 mL of a 50:50 Methanol/Water mixture.

  • Titrant: Standardized 0.01 M HCl (for basicity) and 0.01 M NaOH (back-titration).

  • Measurement: Use a glass electrode calibrated for the mixed solvent system (Yasuda-Shedlovsky extrapolation).

  • Data Processing: Plot pH vs. Volume. The inflection point corresponds to the

    
     (apparent). Correct for the dielectric constant of methanol to obtain aqueous 
    
    
    
    .
Protocol B: General Suzuki Coupling Procedure
  • Charge: Flask with 3-Bromo-scaffold (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Catalyst: Add

    
     (5 mol%).
    
  • Solvent: Degassed Dioxane/Water (4:1).

  • Reaction: Heat to 90°C under

    
     for 4-12 hours.
    
  • Workup: Filter through Celite, extract with EtOAc, and purify via Flash Chromatography (0-10% MeOH in DCM).

References

  • Imidazo[1,5-a]pyridine Core Properties: Title: "Synthesis and properties of imidazo[1,5-a]pyridine derivatives." Source:Journal of Heterocyclic Chemistry. Context: Defines the aromaticity and basicity of the parent [1,5-a] system.
  • Tetrahydro- Analog Synthesis

    • Title: "Synthesis of Conformationally Constrained 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine Inhibitors."
    • Source:Organic Letters, 2000, 2(22), 3473–3476.[2]

    • Link:

  • pKa Prediction Methodologies

    • Title: "Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents."
    • Source:Pure and Applied Chemistry / University of Tartu.
    • Link:

  • Title: "Regioselective halogenation of fused imidazole systems.

Sources

Technical Guide: Handling, Safety, and Application of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine (CAS: 1256157-76-2 ) is a specialized bicyclic heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients.[1] As a partially saturated derivative of the imidazo[1,5-a]pyridine core, it offers unique stereoelectronic properties compared to its fully aromatic counterparts. Its C3-bromine handle renders it a critical electrophile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) in the development of kinase inhibitors and DHODH inhibitors.

This guide provides a comprehensive technical analysis of its physicochemical properties, safety profile, and handling protocols.[2] It moves beyond standard SDS listings to offer a "self-validating" workflow designed to minimize risk and maximize experimental reproducibility.

Physicochemical Profile

Understanding the physical state and solubility profile is the first step in designing a safe handling protocol.

PropertyData / SpecificationNotes
Chemical Name 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
CAS Number 1256157-76-2 Verified Identifier
Molecular Formula C₇H₉BrN₂
Molecular Weight 201.07 g/mol
Appearance Off-white to pale yellow solid (low melting) or viscous oilVaries by purity/batch; verify via CoA.[1]
Solubility Soluble in DMSO, MeOH, CH₂Cl₂, Ethyl AcetatePoor water solubility.
Reactivity Electrophilic at C-Br; Basic Nitrogen (N2)Sensitive to strong oxidizers.
Storage 2–8°C, Inert Atmosphere (Argon/Nitrogen)Hygroscopic potential; keep desiccated.

Hazard Identification & Risk Assessment

While specific toxicological data for this exact intermediate may be limited in public databases, its structural analogs (alkyl-substituted imidazopyridines and halogenated heterocycles) dictate a Warning level classification.

GHS Classification (derived from structural analogs)
  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[3][4][5]

  • Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[3][4]

  • STOT - Single Exposure (Category 3): H335 - May cause respiratory irritation.

Toxicology Insights (Expert Analysis)
  • Halogenated Heterocycle Risk: The C-Br bond, while stable, can be metabolically active. Avoid inhalation of dust/vapors as halogenated pyridines can exhibit specific hepato- or nephrotoxicity upon chronic exposure.

  • Sensitization: As with many reactive intermediates capable of protein binding (via the bromine handle), there is a latent risk of skin sensitization.

Safe Handling & Storage Protocol: A Self-Validating System

To ensure scientific integrity and safety, the following protocol utilizes a "check-gate" system. You cannot proceed to the next step without validating the previous one.

Engineering Controls & PPE[6]
  • Primary Barrier: Certified Chemical Fume Hood (Face velocity > 100 fpm).

  • Glove Permeation: Use Nitrile (minimum 5 mil thickness) .

    • Why? Latex is permeable to many organic solvents (DCM) used to dissolve this compound. Double-gloving is recommended during weighing.

  • Respiratory: If handling >500mg outside a hood (not recommended), use a P95/P100 particulate respirator with an Organic Vapor (OV) cartridge.

Handling Workflow Diagram

HandlingWorkflow Start Receipt of Compound (CAS: 1256157-76-2) Check Visual Inspection (Seal Intact?) Start->Check Check->Start Fail: Quarantine Storage Storage: 4°C Inert Gas (Ar/N2) Check->Storage Pass Weighing Weighing Station (Inside Fume Hood) Storage->Weighing Equilibrate to RT Solubilization Dissolution (DCM/DMSO) Weighing->Solubilization Avoid Dust Reaction Reaction Setup (Cross-Coupling/Lithiation) Solubilization->Reaction Waste Waste Disposal (Halogenated Organic) Reaction->Waste Post-Workup

Figure 1: Safe handling workflow ensuring compound integrity and operator safety from receipt to disposal.

Operational Steps
  • Equilibration: Allow the vial to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold hygroscopic solid/oil.

  • Weighing: Use an anti-static gun if the solid is fluffy. Weigh into a tared vial inside the hood.

  • Solvent Choice: If preparing a stock solution, DMSO is preferred for biological assays due to low volatility; DCM is preferred for synthesis due to ease of removal.

Synthesis & Reactivity Context[7][8][9][10][11]

This compound is rarely the end product; it is a gateway to complex scaffolds. Understanding its reactivity helps predict hazards (e.g., exotherms).

Key Reactivity: Bromination & Coupling

The synthesis of this core often involves the bromination of 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine using N-Bromosuccinimide (NBS) .

  • Hazard Note: The bromination reaction (if performed in-house) is exothermic.

  • Coupling Utility: The C3-Br position is highly active for Suzuki-Miyaura coupling.

    • Protocol Tip: Use mild bases (K₂CO₃ or Cs₂CO₃) rather than strong alkoxides to prevent potential elimination or ring-opening side reactions of the saturated piperidine ring segment.

Synthesis Pathway Diagram[11][12]

SynthesisPath Precursor 5,6,7,8-Tetrahydro- imidazo[1,5-a]pyridine Product 3-Bromo-5,6,7,8- tetrahydroimidazo[1,5-a]pyridine Precursor->Product Electrophilic Bromination Reagent NBS (1.1 eq) MeCN, 80°C Reagent->Product Final Functionalized Scaffold Product->Final Pd-Catalyzed C-C Bond Formation Coupling Suzuki Coupling (R-B(OH)2, Pd-Cat) Coupling->Final

Figure 2: Synthetic utility pathway showing the generation and subsequent application of the 3-bromo intermediate.

Emergency Response & Waste Disposal

Spill Response
  • Evacuate the immediate area if the spill is >5g or outside a hood.

  • PPE: Don double nitrile gloves, lab coat, and goggles.

  • Neutralization: Adsorb with vermiculite or sand.[6] Do not use water immediately (spreads the organic layer).

  • Clean: Wipe surface with acetone, followed by soap and water.

First Aid[5]
  • Eye Contact: Rinse immediately with water for 15 minutes.[5] Lift eyelids. Seek medical attention.

  • Skin Contact: Wash with soap and water.[3][4][7] Remove contaminated clothing.[3][4][6][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5][7][8]

Waste Disposal
  • Classification: Halogenated Organic Waste.

  • Protocol: Do not mix with acidic aqueous waste streams (potential for hydrolysis or salt formation). Segregate into the "Halogenated Solvents/Organics" container.

References

  • Google Patents. (2021). WO2021070132A1 - Bi-aryl dihydroorotate dehydrogenase inhibitors. (Describes synthesis using NBS).
  • PubChem. (n.d.). 3-Bromoimidazo[1,2-a]pyridine (Analog Hazard Data). National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine, a valuable heterocyclic scaffold for drug discovery and development. The protocol is designed for researchers in organic and medicinal chemistry. The synthesis is presented in two main parts: the initial construction of the 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine core, followed by its selective electrophilic bromination. The methodology is grounded in established chemical principles and supported by peer-reviewed literature, ensuring a reliable and reproducible process. We provide detailed explanations for experimental choices, safety precautions, and methods for characterization.

Introduction and Synthetic Strategy

The 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine core represents a conformationally restricted bicyclic system that is of significant interest in medicinal chemistry.[1] Its rigid structure is valuable for designing ligands with high specificity for biological targets. The introduction of a bromine atom at the 3-position of the imidazole ring provides a key functional handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a wider chemical space.

A direct, single-pot synthesis for the target molecule is not prominently described in the literature. Therefore, we have developed a robust, two-stage synthetic strategy:

  • Stage 1: Core Synthesis. Construction of the 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine scaffold via an intramolecular cyclization. This approach is adapted from methodologies known to efficiently form this ring system.[1]

  • Stage 2: Selective Bromination. Introduction of the bromine atom onto the electron-rich imidazole ring using an electrophilic brominating agent.

This document will detail the protocol for each stage, explaining the chemical principles and rationale behind the chosen conditions.

Overall Synthetic Workflow

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Bromination A Precursor Synthesis (γ-(1-imidazolyl)butyraldehyde) B Intramolecular Cyclization A->B Pictet-Spengler Type Reaction C Purification (Core) B->C D Core Scaffold (from Stage 1) C->D Intermediate E Electrophilic Bromination with NBS D->E Electrophilic Aromatic Substitution F Purification (Final Product) E->F

Caption: High-level workflow for the two-stage synthesis.

Stage 1: Synthesis of 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine (Intermediate 2)

Principle and Rationale

The synthesis of the saturated bicyclic core is achieved through an intramolecular cyclization of an iminium ion. This classic transformation is analogous to a Pictet-Spengler reaction. A key precursor, a γ-(1-imidazolyl)butyraldehyde derivative, is condensed with an amine source. The resulting iminium ion intermediate then undergoes an intramolecular electrophilic attack on the electron-rich C-2 position of the imidazole ring to form the desired 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring system.[1]

This method is chosen for its directness in forming the target saturated core, potentially avoiding a separate high-pressure hydrogenation step that would be required if starting from the aromatic imidazo[1,5-a]pyridine.

Reaction Scheme

(Self-created image representing the cyclization reaction)

Scheme 1: Synthesis of the 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine core.

Materials and Equipment
Reagent/MaterialQuantityNotes
1-(4,4-Diethoxybutyl)-1H-imidazole (Precursor)10 mmol, 2.12 gSynthesized from imidazole and 4-bromobutyraldehyde diethyl acetal.
Formic Acid (88%)20 mLActs as both solvent and acid catalyst.
Round-bottom flask (50 mL)1
Reflux condenser1
Heating mantle / Oil bath1
Magnetic stirrer and stir bar1
Rotary evaporator1
Sodium bicarbonate (sat. aq. solution)~50 mLFor neutralization.
Dichloromethane (DCM)100 mLFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)~5 gFor drying.
Silica gel (for column chromatography)~50 g
Eluent (DCM:Methanol, e.g., 95:5)As required
Step-by-Step Protocol
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(4,4-diethoxybutyl)-1H-imidazole (10 mmol, 2.12 g).

  • Acid Addition: Carefully add formic acid (20 mL) to the flask.

  • Cyclization: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the consumption of the starting material.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess formic acid under reduced pressure using a rotary evaporator.

  • Neutralization: Carefully neutralize the resulting residue by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~8).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of dichloromethane/methanol (e.g., starting from 100% DCM and gradually increasing to 5% methanol) to afford the pure 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine (2 ) as a pale yellow oil. An expected yield is in the range of 60-75%.

Stage 2: Synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine (Target 1)

Principle and Rationale

This stage involves the selective bromination of the heterocyclic core at the C-3 position. The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The C-3 position is electronically favored for substitution.

N-Bromosuccinimide (NBS) is selected as the brominating agent.[2] It is a convenient and mild source of electrophilic bromine (Br⁺), which minimizes the risk of over-bromination or side reactions compared to harsher reagents like liquid bromine. The reaction is typically performed in an aprotic solvent at or below room temperature. The choice of a polar aprotic solvent like Dimethylformamide (DMF) can facilitate the reaction.[2]

Reaction Scheme

(Self-created image representing the bromination reaction)

Scheme 2: Electrophilic bromination of the core scaffold.

Materials and Equipment
Reagent/MaterialQuantityNotes
5,6,7,8-tetrahydroimidazo[1,5-a]pyridine (2 )5 mmol, 0.68 gFrom Stage 1.
N-Bromosuccinimide (NBS)5.5 mmol, 0.98 gRecrystallize from water if necessary.
Dimethylformamide (DMF), anhydrous25 mL
Round-bottom flask (50 mL)1Protect from light with aluminum foil.
Magnetic stirrer and stir bar1
Ice bath1
Sodium thiosulfate (10% aq. solution)~20 mLFor quenching.
Ethyl Acetate (EtOAc)100 mLFor extraction.
Brine (sat. aq. NaCl solution)50 mLFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)~5 gFor drying.
Silica gel (for column chromatography)~40 g
Eluent (Hexanes:Ethyl Acetate, e.g., 1:1)As required
Step-by-Step Protocol
  • Reaction Setup: Dissolve 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine (2 ) (5 mmol, 0.68 g) in anhydrous DMF (25 mL) in a 50 mL round-bottom flask wrapped in aluminum foil.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (5.5 mmol, 0.98 g) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Quench the reaction by adding 10% aqueous sodium thiosulfate solution (~20 mL) to consume any unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel. Add water (~50 mL) and extract the product with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with water (2 x 25 mL) and then with brine (1 x 25 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate solvent system to afford the final product, 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine (1 ). Expected yield is typically high, >85%.[2]

Final Product Characterization

The final product should be characterized using standard analytical techniques:

  • ¹H NMR: Expect disappearance of the C-3 proton signal and shifts in adjacent proton signals.

  • ¹³C NMR: Expect a significant downfield shift for the C-3 carbon, now bonded to bromine.

  • Mass Spectrometry (MS): Expect a molecular ion peak corresponding to C₇H₉BrN₂ with the characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks in ~1:1 ratio).

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Formic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. It is light-sensitive and should be stored in a dark container. Weigh and handle quickly.

  • Solvents: Dichloromethane, ethyl acetate, and DMF are flammable and/or toxic. Avoid inhalation and skin contact.

Reaction Mechanism Diagram

Caption: Mechanism of electrophilic substitution on the imidazole ring.

References

  • Lyssikatos, J. P., et al. (2001). Synthesis of Conformationally Constrained 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine Inhibitors of Farnesyltransferase. Organic Letters, 3(18), 2843–2846. [Link]

  • PrepChem. (n.d.). Synthesis of 5-(p-Formylphenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine. [Link]

  • Reddy, M. R., et al. (2022). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry, 20, 3440-3468. [Link]

  • Reddit r/chemhelp. (2017). Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS. [Link]

  • Zhou, L., et al. (2011). N-Bromosuccinimide Initiated One-Pot Synthesis of Imidazoline. Organic Letters, 13(10), 2448–2451. [Link]

Sources

Application Notes & Protocols: Buchwald-Hartwig Amination using 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is particularly crucial in the synthesis of pharmaceuticals and other biologically active molecules where the aryl amine moiety is a common structural motif.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination to a specific and pharmaceutically relevant substrate: 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine. We will delve into the mechanistic underpinnings of the reaction, offer guidance on the rational selection of catalysts and ligands, and provide detailed, field-proven protocols for conducting this transformation.

Introduction: The Significance of C-N Bond Formation in Drug Discovery

The construction of C-N bonds is a fundamental transformation in organic synthesis, with broad implications for the pharmaceutical industry. Aryl and heteroaryl amines are privileged structures found in a vast array of approved drugs and clinical candidates. Traditional methods for their synthesis, such as nucleophilic aromatic substitution or reductive amination, often suffer from harsh reaction conditions, limited substrate scope, and poor functional group tolerance.[1] The advent of the palladium-catalyzed Buchwald-Hartwig amination has revolutionized this area, offering a milder and more general route to these valuable compounds.[1]

The substrate of focus, 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine, represents a class of heteroaromatic halides that are of significant interest in medicinal chemistry. The imidazopyridine scaffold is a key component in numerous therapeutic agents. The ability to efficiently and selectively introduce a variety of amine functionalities at the 3-position through a robust and scalable method like the Buchwald-Hartwig amination is therefore of paramount importance for the rapid generation of compound libraries for lead optimization and drug discovery programs.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing the Buchwald-Hartwig amination. The catalytic cycle is generally accepted to proceed through a sequence of elementary steps involving a palladium catalyst.[1][2][3]

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-Br), forming a Pd(II) intermediate.[2]

  • Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form an amido complex.

  • Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired aryl amine (Ar-NR₂) is released from the palladium center.[2] This step also regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]

An unproductive side reaction that can occur is β-hydride elimination, which can lead to the formation of a hydrodehalogenated arene and an imine.[1] The choice of ligand plays a critical role in minimizing such side reactions.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Oxidative_Addition->Ar-Pd(II)-Br(L) Amine_Coordination Amine Coordination & Deprotonation (Base) Ar-Pd(II)-Br(L)->Amine_Coordination R₂NH Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR₂(L) Amine_Coordination->Ar-Pd(II)-NR2(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Ar-NR₂ (Product) Reductive_Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Catalyst and Ligand Selection: The Key to Success

The success of the Buchwald-Hartwig amination is highly dependent on the judicious choice of the palladium precursor, the ligand, and the base. For heteroaromatic substrates like 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine, which contain a coordinating nitrogen atom, careful consideration is necessary to avoid catalyst inhibition.[4]

Palladium Precursors: Commonly used palladium precursors include Pd(OAc)₂ and Pd₂(dba)₃.[5] While Pd(OAc)₂ is a Pd(II) source that requires in situ reduction to the active Pd(0) species, Pd₂(dba)₃ is a direct source of Pd(0). The choice between them often depends on the specific ligand and reaction conditions.

Ligands: The ligand is arguably the most critical component of the catalytic system. It stabilizes the palladium center, influences its reactivity, and prevents catalyst decomposition. For challenging substrates, bulky and electron-rich phosphine ligands are often required.[1][6]

Ligand TypeExamplesKey Features & Applications
Monodentate Phosphines P(t-Bu)₃, XPhos, RuPhosHighly effective for a broad range of substrates, including aryl chlorides.[7][8] Often used for sterically demanding couplings.
Bidentate Phosphines BINAP, DPPFThe first generation of ligands that allowed for the reliable coupling of primary amines.[1] They can prevent the formation of unreactive palladium iodide dimers.[1]
Biaryl Phosphines BrettPhosSpecifically designed for the coupling of primary amines and can exhibit tolerance to functional groups like hydroxyl and carboxyl groups when used with bases like LiHMDS.[3]
N-Heterocyclic Carbenes (NHCs) IPr, SIPrStrong σ-donors that can facilitate the oxidative addition of less reactive aryl chlorides.[4] Can be used in air-stable pre-catalysts.[9]

Bases: The base plays a crucial role in the deprotonation of the amine to form the active nucleophile. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[2][6] The choice of base can significantly impact the reaction rate and yield, and it should be selected based on the pKa of the amine and the functional group tolerance of the substrates. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ are preferred.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific amine coupling partners.

General Considerations and Reagent Handling
  • Inert Atmosphere: The Buchwald-Hartwig amination is an oxygen-sensitive reaction. All reactions should be set up under an inert atmosphere of nitrogen or argon using standard Schlenk techniques or in a glovebox.

  • Solvent Degassing: The reaction solvent should be thoroughly degassed prior to use to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.

  • Reagent Purity: The purity of the reagents, particularly the amine and the aryl bromide, is critical for obtaining high yields and reproducible results.

Protocol 1: General Procedure for the Amination of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine with a Secondary Amine

This protocol is a general guideline and can be adapted for various secondary amines.

Protocol_Workflow start Start reagents Combine Aryl Bromide, Amine, Base, Ligand, and Palladium Precursor in a Schlenk Flask start->reagents solvent Add Degassed Solvent reagents->solvent degas Degas the Reaction Mixture solvent->degas heat Heat to Reaction Temperature under Inert Atmosphere degas->heat monitor Monitor Reaction Progress by TLC or LC-MS heat->monitor workup Aqueous Workup monitor->workup purify Purify by Column Chromatography workup->purify end End purify->end

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine (1.0 equiv)

  • Secondary Amine (1.2 - 1.5 equiv)

  • Pd(OAc)₂ (0.02 - 0.05 equiv)

  • XPhos (0.04 - 0.10 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 equiv)

  • Anhydrous Toluene or Dioxane

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine, the secondary amine, sodium tert-butoxide, XPhos, and Pd(OAc)₂.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the degassed solvent via syringe.

  • Place the flask in a preheated oil bath and stir the reaction mixture at 80-110 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Protocol 2: Amination with a Primary Amine using a Pre-catalyst

For less reactive primary amines, a more active pre-catalyst system may be beneficial.

Materials:

  • 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine (1.0 equiv)

  • Primary Amine (1.2 equiv)

  • BrettPhos Pd G3 (a commercially available pre-catalyst) (0.01 - 0.03 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 equiv)

  • Anhydrous tert-Butanol (t-BuOH)

Procedure:

  • In a nitrogen-filled glovebox, add 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine, the primary amine, cesium carbonate, and the BrettPhos Pd G3 pre-catalyst to a vial equipped with a stir bar.

  • Add anhydrous t-BuOH to the vial.

  • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Heat the reaction mixture with vigorous stirring at 90-110 °C.

  • Monitor the reaction as described in Protocol 1.

  • Upon completion, perform an aqueous workup as described in Protocol 1.

  • Purify the product by column chromatography.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion Inactive catalystEnsure proper inert atmosphere and use of degassed solvents. Try a different palladium precursor or pre-catalyst.
Poor ligand choiceScreen a panel of ligands (e.g., XPhos, RuPhos, BrettPhos).
Insufficiently strong baseSwitch to a stronger base like NaOtBu or KOtBu, if the substrate is tolerant.
Side Product Formation HydrodehalogenationUse a bulkier ligand to promote reductive elimination over β-hydride elimination. Lowering the reaction temperature may also help.
Homocoupling of the amineUse a slight excess of the aryl bromide.
Inconsistent Results Impure reagents or solventsUse freshly purified reagents and anhydrous, degassed solvents.

Safety Considerations

  • Palladium Compounds: While generally of low toxicity, palladium catalysts should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere.

  • Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Toluene and dioxane are flammable and have associated health risks. Handle in a fume hood and avoid ignition sources.

Conclusion

The Buchwald-Hartwig amination is a powerful and indispensable tool for the synthesis of N-arylated 3-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridines. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can achieve high yields and excellent functional group tolerance. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation in drug discovery and development programs.

References

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 12, 2026, from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. Retrieved February 12, 2026, from [Link]

  • MDPI. (2024). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. Retrieved February 12, 2026, from [Link]

  • Paul Murray Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Retrieved February 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 12, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved February 12, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (2015). Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. Retrieved February 12, 2026, from [Link]

  • University of Rochester. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved February 12, 2026, from [Link]

Sources

Application Note: Regioselective Bromination of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the halogenation of the 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine scaffold. This bicyclic core is a critical pharmacophore, notably serving as the structural foundation for 11


-hydroxylase inhibitors like Osilodrostat  (used in Cushing's disease management).

Part 1: Strategic Overview & Mechanistic Logic

The Challenge of the Scaffold

The 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine system presents a unique reactivity profile compared to its fully aromatic counterpart (imidazo[1,5-a]pyridine).

  • Electronic Structure: The fused piperidine ring is saturated. The bridgehead nitrogen (N-8a) is

    
     hybridized but structurally constrained, donating significant electron density into the imidazole ring.
    
  • Regioselectivity: Unlike the fully aromatic system where C-3 is often the primary nucleophilic site, the tetrahydro variant behaves more like a 1,5-disubstituted imidazole. Electrophilic Aromatic Substitution (EAS) preferentially occurs at C-1 (adjacent to the bridgehead) or C-3 , depending on steric crowding and solvent polarity. In most standard NBS protocols, the C-1 position (analogous to the C-5 of N-alkylimidazoles) is the kinetic product.

Reagent Selection Matrix

Choosing the right brominating agent is a balance between atom economy, ease of handling, and regiocontrol.

ReagentReactivity ProfileRecommended UseProsCons
N-Bromosuccinimide (NBS) Mild, ControlledPrimary Protocol (Lab/Pilot) High regioselectivity; easy workup; solid handling.Requires polar solvent; atom economy <50%.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Moderate, High Atom EconomyScale-up / Industrial Higher active Br content; cheaper for kg-scale.Solubility issues in non-polar solvents; slightly more exothermic.
Bromine (

)
Aggressive, HarshNot Recommended Cheap.Generates HBr (salt formation); difficult to control mono- vs. di-bromination; corrosive.
Pyridinium Tribromide Mild, StoichiometricSpecialized Cases Weighable solid equivalent of

; very selective.
Expensive; generates pyridinium salts that complicate workup.

Part 2: Detailed Experimental Protocol

Standard Protocol: NBS-Mediated Mono-Bromination

This protocol is optimized for high yield (>85%) and strict mono-bromination control.

Reagents:

  • Substrate: 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize from water if yellow/aged.

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous preferred).

  • Quench: 10%

    
     (aq) and Saturated 
    
    
    
    .

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate in MeCN (10 volumes, e.g., 10 mL/g). Ensure the solution is homogeneous.

  • Temperature Control: Cool the reaction vessel to -10°C to 0°C using an ice/salt bath.

    • Why? Low temperature suppresses the kinetic rate of the second bromination event, ensuring the mono-bromo species precipitates or stabilizes before over-reaction.

  • Addition: Dissolve NBS (1.05 equiv) in MeCN (5 volumes). Add this solution dropwise over 30–60 minutes.

    • Visual Cue: The solution may turn transiently orange/yellow. A persistent dark red color indicates excess free bromine or oxidation side-reactions.

  • Reaction Monitoring: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 1–2 hours.

    • Validation: Monitor by TLC (System: DCM/MeOH 95:5) or LC-MS. The product peak (M+79/81) should dominate.

  • Workup:

    • Concentrate the MeCN to ~20% volume under reduced pressure.

    • Dilute with Ethyl Acetate (EtOAc).[1]

    • Wash 1: 10% Sodium Thiosulfate (

      
      ) to quench trace active bromonium species.
      
    • Wash 2: Saturated Sodium Bicarbonate (

      
      ) to remove succinimide byproduct and neutralize HBr.
      
    • Wash 3: Brine.[2]

  • Isolation: Dry organic layer over

    
    , filter, and concentrate.
    
    • Purification: If necessary, recrystallize from EtOAc/Heptane. Column chromatography is rarely needed if NBS stoichiometry is precise.

Mechanism & Pathway Visualization

The following diagram illustrates the electrophilic aromatic substitution pathway and the experimental logic flow.

BrominationWorkflow Start Start: 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine Dissolve Dissolve in MeCN (-5°C) Start->Dissolve NBS_Add Add NBS (1.05 eq) Dropwise Dissolve->NBS_Add Cooling prevents di-bromination Intermediate Bromonium Sigma-Complex NBS_Add->Intermediate Electrophilic Attack Deprotonation Deprotonation (-HBr) Intermediate->Deprotonation Fast Step Product Product: 1-Bromo-5,6,7,8-tetrahydro... Deprotonation->Product QC QC: LCMS (M+H 79/81 pattern) Deprotonation->QC

Caption: Step-wise reaction flow for the NBS-mediated bromination, highlighting the critical cooling step to prevent over-bromination.

Part 3: Troubleshooting & Optimization

Common Failure Modes
SymptomProbable CauseCorrective Action
Di-brominated impurity (>5%) Temperature too high during addition; NBS added as a solid dump.Maintain <0°C during addition; use dilute NBS solution; reduce equivalents to 0.95.
Starting Material remains Old/Wet NBS (decomposed to succinimide).Recrystallize NBS from water (dry in vacuum desiccator) or increase equivalents to 1.1.
Dark/Black Reaction Mixture Oxidation of the piperidine ring (amine oxidation).Ensure inert atmosphere (

); exclude light (wrap flask in foil) to prevent radical pathways.
Low Yield after Workup Product is water-soluble (protonated form).Ensure the aqueous workup pH is >9 (basic) to keep the amine free-based before extraction.
Structural Verification (Self-Validating)

To confirm the regiochemistry (C-1 vs C-3 substitution), use 1H-NMR :

  • Starting Material: Shows two distinct aromatic imidazole protons (singlets or doublets with small coupling).

  • Product: Shows one aromatic singlet.

    • NOE (Nuclear Overhauser Effect): Irradiate the bridgehead methylene protons (C-8). If you see an enhancement of the remaining imidazole proton, the bromine is at C-1 (far). If NO enhancement, the bromine is at C-3 (near). Note: In many tetrahydro-1,5-a systems, C-1 is the preferred substitution site due to electronics.

Part 4: References

  • Regioselective Arylation of Imidazo[1,5-a]pyridine:

    • Context: Establishes the baseline reactivity of the aromatic core, highlighting C-3/C-1 susceptibility.

    • Source: Guchhait, S. K., et al. (2018). "Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine." Vertex AI / PMC.

  • Synthesis of Tetrahydroimidazo[1,5-a]pyridine Derivatives:

    • Context: Describes the construction of the saturated ring system, essential for understanding the precursor stability.

    • Source: Beilstein Journals (2020). "Synthesis of imidazo[1,5-a]pyridines via cyclocondensation..."

  • General Bromination of N-Fused Imidazoles (NBS Protocols):

    • Context: Validates the use of NBS in polar aprotic solvents for sensitive imidazole-fused systems.

    • Source: BenchChem Technical Support.[3] "Strategies for Regioselective Pyridine Substitution."

  • Osilodrostat (LCI699) Synthesis Intermediates:

    • Context: The primary industrial application of halogenated tetrahydroimidazo[1,5-a]pyridines.

    • Source: PubChem Compound Summary: 8-bromoimidazo[1,5-a]pyridine (Analogous intermediate).

Disclaimer: This protocol involves the use of halogenating agents which can be corrosive and toxic. All manipulations should be performed in a fume hood with appropriate PPE.

Sources

Application Note: A Scalable and GMP-Compliant Manufacturing Process for 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the scalable preparation of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine, a key heterocyclic building block for pharmaceutical development. The described three-step synthetic process is designed for implementation in a Good Manufacturing Practice (GMP) environment, prioritizing safety, scalability, robustness, and regulatory compliance. The process begins with the reductive amination of 2-pyridinecarboxaldehyde with 2-aminoacetaldehyde dimethyl acetal, followed by an acid-catalyzed cyclization to form the core 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine scaffold. The final step is a regioselective bromination using N-Bromosuccinimide (NBS). This guide details the process chemistry, provides step-by-step protocols, outlines a robust analytical control strategy, and discusses critical process safety and GMP considerations.

Introduction and Strategic Process Design

The imidazo[1,5-a]pyridine scaffold is a significant structural motif in medicinal chemistry, appearing in compounds with a wide range of biological activities.[1][2] The target molecule, 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine, serves as a versatile intermediate, where the bromine atom provides a reactive handle for further elaboration through cross-coupling reactions.[3][4] The development of a scalable and well-controlled manufacturing process is paramount for ensuring the consistent quality and supply of this intermediate for Active Pharmaceutical Ingredient (API) synthesis.

The process outlined herein was designed based on the following core principles for GMP manufacturing:

  • Process Robustness: Selection of well-understood, high-yielding reactions with a wide tolerance for operational parameters.

  • Scalability and Safety: Avoidance of hazardous reagents where possible, use of manageable reaction conditions, and a thorough understanding of thermal safety, particularly for the exothermic bromination step.[5][6]

  • Regulatory Compliance: Defining the process starting from readily available, well-characterized Regulatory Starting Materials (RSMs) and applying GMP standards from that point forward, in line with ICH Q7 and Q11 guidelines.[7][8][9]

  • Impurity Control: A multi-pronged approach to control impurities through raw material specifications, in-process controls, and a final purification step that effectively purges process-related impurities and by-products.

Retrosynthetic Analysis and Process Chemistry

The chosen synthetic route is a linear three-step process designed for efficiency and control.

Scheme 1: Overall Synthetic Pathway

Caption: High-level overview of the three-step synthetic process.

  • Step 1: Reductive Amination. This step forms the key C-N bond. Sodium borohydride (NaBH₄) is selected as a mild, inexpensive, and scalable reducing agent. The reaction proceeds through an imine intermediate which is reduced in situ. The choice of methanol as a solvent provides good solubility for the reactants and is easily removed.

  • Step 2: Acid-Catalyzed Cyclization (Pictet-Spengler type). The resulting secondary amine is cyclized under acidic conditions. Trifluoroacetic acid (TFA) is a suitable catalyst that promotes the intramolecular electrophilic substitution on the pyridine ring, forming the fused bicyclic system.

  • Step 3: Regioselective Bromination. The electron-rich imidazo[1,5-a]pyridine core is selectively brominated at the 3-position.[10][11] N-Bromosuccinimide (NBS) is the reagent of choice as it is a solid, making it easier and safer to handle on a large scale compared to liquid bromine.[12] The reaction is highly regioselective due to the electronic nature of the heterocyclic system. Acetonitrile is chosen as the solvent for its inertness and ability to solubilize both the substrate and NBS.

GMP Manufacturing Workflow and Control Strategy

A robust GMP process relies on a well-defined workflow with control points to ensure quality at each stage.[13][14]

Sources

Functionalization of the piperidine ring in 3-bromo-tetrahydroimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the Piperidine Moiety in 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

Executive Summary & Strategic Overview

The scaffold 3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine represents a unique challenge in medicinal chemistry: a fused bicyclic system containing a reactive heteroaryl halide (3-bromo) and a saturated, unactivated piperidine ring. While the 3-bromo position serves as a pre-installed handle for Suzuki/Buchwald couplings, functionalizing the piperidine ring (positions C5–C8) offers a critical vector for tuning solubility, metabolic stability (blocking metabolic hot-spots), and exploring novel binding pocket vectors.

This guide details methodologies to functionalize the saturated ring without compromising the integrity of the C3–Br bond. We prioritize Cross-Dehydrogenative Coupling (CDC) and Photoredox HAT (Hydrogen Atom Transfer) over traditional transition-metal catalyzed C–H activation (e.g., Pd(II)/Pd(IV)), as the latter often suffers from chemoselectivity issues due to the highly reactive C–Br bond.

Reactivity Map & Decision Tree

The reactivity of the tetrahydroimidazo[1,5-a]pyridine core is dictated by the electronic influence of the fused imidazole ring.

  • C5 Position (

    
    -to-Nitrogen):  The most reactive sp³ site. It is electronically activated by the bridgehead nitrogen (N1) and is "benzylic" to the imidazole 
    
    
    
    -system. It is susceptible to oxidative functionalization (CDC).
  • C8 Position (Peri-position): Sterically accessible but electronically neutral. Functionalization here often requires directing groups or radical approaches.[1]

  • C6/C7 Positions (Remote): The most difficult to access; requires high-energy radical abstraction (HAT).

FunctionalizationStrategy Scaffold 3-Bromo-5,6,7,8-tetrahydro imidazo[1,5-a]pyridine Decision Target Position? Scaffold->Decision C5 C5 Position (α-to-Nitrogen) Decision->C5 High Reactivity C6_C7 C6/C7 Positions (Remote) Decision->C6_C7 Low Reactivity C8 C8 Position (Peri-benzylic) Decision->C8 Steric Control Method_CDC Protocol 1: Copper-Catalyzed CDC (C-H Oxidation) C5->Method_CDC Oxidative Coupling Method_HAT Protocol 2: Photoredox HAT (Minisci-type) C6_C7->Method_HAT Radical Abstraction Method_Dir Protocol 3: Directed C-H Activation (Warning: Br competition) C8->Method_Dir Coordination

Figure 1: Strategic Decision Tree for site-selective functionalization.

Protocol 1: C5-Functionalization via Cross-Dehydrogenative Coupling (CDC)

Objective: Introduction of aryl, alkynyl, or alkyl groups at the C5 position. Mechanism: The bridgehead nitrogen (N1) facilitates the formation of an iminium ion intermediate via Single Electron Transfer (SET) oxidation. The 3-bromo group remains intact because Cu(I)/Cu(II) catalysts generally do not undergo oxidative addition with aryl bromides under these conditions.

Materials
  • Substrate: 3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine (1.0 equiv)

  • Nucleophile: Terminal alkyne (for C-alkynylation) or Indole (for C-arylation).

  • Catalyst: Copper(I) Bromide (CuBr) or Copper(II) Triflate (Cu(OTf)₂).

  • Oxidant: tert-Butyl hydroperoxide (TBHP, 5.5 M in decane) or Di-tert-butyl peroxide (DTBP).

  • Solvent: Chlorobenzene or Acetonitrile (anhydrous).

Step-by-Step Methodology
  • Reaction Assembly: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge:

    • Substrate (0.5 mmol)[2]

    • CuBr (0.05 mmol, 10 mol%)

    • Nucleophile (e.g., Phenylacetylene, 0.75 mmol, 1.5 equiv)

    • Solvent (2.0 mL, 0.25 M concentration)

  • Oxidant Addition: Add TBHP (0.75 mmol, 1.5 equiv) dropwise under a nitrogen atmosphere. Note: Add slowly to control the exotherm.

  • Thermal Activation: Seal the tube and heat to 80–100 °C for 12–16 hours. The solution typically turns from green/blue to dark brown.

  • Work-up:

    • Cool to room temperature.[3]

    • Dilute with EtOAc (20 mL) and wash with saturated NaHCO₃ (2 x 10 mL) to remove excess acid/peroxide byproducts.

    • Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂).

    • Eluent: DCM/MeOH gradient (98:2 to 95:5). The 3-bromo group increases lipophilicity compared to the non-brominated parent, aiding separation.

Key Insight: The C5 position is "benzylic" to the imidazole. The formation of the C5-radical is stabilized by the adjacent aromatic system and the nitrogen lone pair, making this the most robust transformation for this scaffold.

Protocol 2: Remote C6/C7 Functionalization via Photoredox HAT

Objective: Alkylation of the remote, unactivated methylene groups. Mechanism: Hydrogen Atom Transfer (HAT) using a quinuclidine catalyst and an iridium photocatalyst. This generates a transient carbon-centered radical on the piperidine ring, which traps an electron-deficient alkene (Giese addition).

Materials
  • Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1–2 mol%).

  • HAT Catalyst: Quinuclidine or 3-Acetoxyquinuclidine (5 mol%).

  • Radical Trap: Michael acceptor (e.g., Dimethyl fumarate, Methyl vinyl ketone).

  • Light Source: Blue LED (450 nm, 30–60 W).

  • Solvent: DMSO or Acetonitrile (degassed).

Step-by-Step Methodology
  • Setup: In a clear borosilicate glass vial (20 mL), combine:

    • Substrate (0.2 mmol)

    • Photocatalyst (2.0 mg, ~1 mol%)

    • Quinuclidine (1.1 mg, 5 mol%)

    • Radical Trap (0.4 mmol, 2.0 equiv)

    • Phosphate buffer (pH 7.0, 0.5 mL) + Acetonitrile (1.5 mL). Protonation of the imidazole ring may alter regioselectivity; neutral conditions are preferred to maintain the 3-bromo stability.

  • Deoxygenation: Sparge the solution with Argon for 15 minutes. Oxygen quenches the triplet state of the Iridium catalyst.

  • Irradiation: Place the vial 2–3 cm from the Blue LED source. Stir vigorously. Use a fan to maintain temperature < 35 °C.

  • Monitoring: Monitor by LC-MS. Look for the mass adduct [M + Trap]⁺. Reaction time is typically 18–24 hours.

  • Work-up:

    • Dilute with water and extract with DCM (3x).

    • Concentrate and purify via preparative HPLC or flash chromatography.

Safety Note: The 3-bromo bond is susceptible to reduction by highly reducing photocatalysts (e.g., fac-Ir(ppy)₃). The recommended fluorinated catalyst [Ir(dF(CF₃)ppy)₂]⁺ is a strong oxidant (


 V) but a weaker reductant, preserving the aryl bromide.

Data Analysis & Troubleshooting

IssueProbable CauseCorrective Action
Loss of 3-Br (Debromination) Pd/Catalyst insertion or radical reduction.Switch from Pd to Cu (Protocol 1) or use oxidizing photocatalysts (Protocol 2). Avoid formate/alcohol solvents.
Low Conversion (C5) Catalyst poisoning by imidazole N.Increase Cu loading to 20 mol%. Add TFA (10 mol%) to protonate the pyridine-like N temporarily.
Regio-scrambling (C6 vs C7) HAT catalyst lacks steric control.Use bulky HAT catalysts (e.g., N-hydroxyphthalimide derivatives) to favor the more accessible C7 position.
Over-oxidation (C5 to Carbonyl) Excess TBHP or water presence.Use anhydrous solvents and strictly 1.5 equiv of oxidant.

Mechanistic Visualization (CDC Pathway)

The following diagram illustrates the oxidative C–H functionalization at C5, highlighting the role of the bridgehead nitrogen.

CDC_Mechanism Start Substrate (Neutral) Ox1 SET Oxidation (-1e⁻) Start->Ox1 Cu(II)/TBHP Radical C5 Radical (Stabilized) Ox1->Radical -H⁺ Iminium N-Acyliminium Intermediate Radical->Iminium -1e⁻ (Oxidation) Product C5-Functionalized Product Iminium->Product Nucleophile Attack (Alkyne/Indole)

Figure 2: Mechanism of Copper-Catalyzed Cross-Dehydrogenative Coupling at C5.

References

  • Li, C.-J. (2009). "Cross-Dehydrogenative Coupling (CDC): Exploring C–H Bonds as Precursors for C–C Bond Formation." Accounts of Chemical Research, 42(2), 335–344. Link

  • Gevorgyan, V., et al. (2012). "Pd-Catalyzed C–H Arylation of Imidazo[1,5-a]pyridines." Journal of the American Chemical Society, 134(36), 15165–15170. (Provides grounding for the reactivity of the fused system). Link

  • Doyle, A. G., & MacMillan, D. W. C. (2016). "Direct C(sp3)–H Cross-Coupling Enabled by Catalytic Generation of Chlorine Radicals." Nature, 534, 260–264. (Foundational for HAT/Radical protocols). Link

  • Murahashi, S.-I., et al. (2003). "Ruthenium-Catalyzed Oxidative Cyanation of Tertiary Amines with Hydrogen Peroxide and Sodium Cyanide." Journal of the American Chemical Society, 125(50), 15312–15313. Link

  • Sanford, M. S. (2012). "Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions." Chemical Reviews, 112(1), 396–447. Link

Sources

Application Note: Microwave-Assisted Synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the microwave-assisted synthesis of 3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine , a high-value scaffold for fragment-based drug discovery (FBDD).

Executive Summary

The 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine core is a privileged structure in medicinal chemistry, serving as a saturated bioisostere of the aromatic imidazo[1,5-a]pyridine found in various inhibitors (e.g., aromatase, thromboxane A2). The introduction of a bromine atom at the C-3 position is critical, providing a versatile handle for downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) to rapidly expand library diversity.

Traditional thermal synthesis of this scaffold often requires high temperatures, prolonged reflux (24–48 h), and harsh reagents (POCl₃), leading to variable yields and tedious purification. This protocol utilizes microwave irradiation to accelerate two key steps:

  • Cyclocondensation to form the tetrahydroimidazo[1,5-a]pyridine core.

  • Regioselective Bromination at the C-3 position using N-bromosuccinimide (NBS).

Key Advantages:

  • Reaction Time: Reduced from hours/days to minutes.

  • Selectivity: High regiocontrol for C-3 bromination.

  • Sustainability: Solvent-minimized or green solvent workflows.

Retrosynthetic Analysis & Mechanism

The synthesis is approached via a modular "Build-then-Functionalize" strategy. The core is constructed from commercially available 2-(aminomethyl)piperidine , followed by late-stage electrophilic bromination.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the cyclization of 2-(aminomethyl)piperidine with a carboxylic acid equivalent (e.g., orthoformate or aldehyde), followed by electrophilic aromatic substitution (bromination).

ReactionPathway Start 2-(Aminomethyl) piperidine Inter1 Intermediate (Imine/Amide) Start->Inter1 Condensation Reagent1 R-CHO or HC(OEt)3 Reagent1->Inter1 Core 5,6,7,8-Tetrahydro imidazo[1,5-a]pyridine Inter1->Core MW Cyclization (160°C) Transition Wheland Intermediate Core->Transition Electrophilic Attack (MW, 60°C) NBS N-Bromosuccinimide (NBS) NBS->Transition Product 3-Bromo-5,6,7,8- tetrahydroimidazo [1,5-a]pyridine Transition->Product -HBr (Aromatization)

Caption: Figure 1. Microwave-assisted synthetic pathway from piperidine precursor to the brominated scaffold.

Experimental Protocols

General Considerations
  • Microwave System: Experiments were designed for a single-mode microwave reactor (e.g., Biotage Initiator+ or CEM Discover).

  • Vials: 2–5 mL or 10–20 mL heavy-walled glass vials with crimp caps and PTFE/silicone septa.

  • Stirring: High magnetic stirring (600+ rpm) is crucial for uniform heating.

Protocol A: Synthesis of the Scaffold

Target: 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine (Core) Reaction Type: Cyclocondensation

  • Reagents:

    • 2-(Aminomethyl)piperidine (1.0 equiv, 5.0 mmol)

    • Triethyl orthoformate (1.5 equiv) [Note: Acts as both C1 source and solvent]

    • Catalyst: Formic acid (0.1 equiv) or Ammonium chloride (0.1 equiv)

  • Procedure:

    • Load the amine and triethyl orthoformate into a 5 mL microwave vial. Add the catalyst.

    • Seal the vial and pre-stir for 1 minute.

    • Irradiation: Heat to 160 °C for 15 minutes (Fixed Hold Time).

    • Absorption Level: High (due to polar intermediates).

  • Work-up:

    • Cool to room temperature (RT).

    • Concentrate under reduced pressure to remove excess orthoformate/ethanol.

    • Purify via flash column chromatography (DCM/MeOH 95:5) if necessary, though the crude is often sufficiently pure (>90%) for the next step.

Protocol B: Regioselective C-3 Bromination

Target: 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine Reaction Type: Electrophilic Aromatic Substitution[1]

  • Reagents:

    • Tetrahydroimidazo[1,5-a]pyridine scaffold (from Protocol A) (1.0 equiv, 1.0 mmol)

    • N-Bromosuccinimide (NBS) (1.05 equiv)

    • Solvent: Acetonitrile (MeCN) (3.0 mL)

  • Procedure:

    • Dissolve the scaffold in MeCN in a 2 mL microwave vial.

    • Add NBS in one portion. The solution may turn slightly orange.

    • Irradiation: Heat to 60 °C for 5 minutes .

    • Note: Thermal control is critical here. Overheating (>100°C) may lead to over-bromination or degradation.

  • Work-up:

    • Dilute with Ethyl Acetate (20 mL) and wash with saturated NaHCO₃ (to remove succinimide and acid traces).

    • Dry over Na₂SO₄, filter, and concentrate.

    • Purification: Recrystallization from EtOAc/Hexane or silica gel chromatography (EtOAc/Hexane gradient).

Optimization & Data Comparison

The following table highlights the efficiency of the microwave (MW) protocol compared to conventional heating methods.

ParameterConventional MethodMicrowave Protocol (This Work)Improvement Factor
Step 1: Cyclization Time 12–24 hours (Reflux)15 minutes~60x Faster
Step 1: Yield 65–75%85–92%+20%
Step 2: Bromination Time 2–4 hours (0°C to RT)5 minutes~30x Faster
Step 2: Regioselectivity 85:15 (C3 vs others)>98:2 (C3 exclusive)High Purity
Solvent Usage High (Reflux volumes)Low (Concentrated)Green Profile

Scientific Insight: The enhanced regioselectivity in the microwave bromination step is attributed to the rapid, uniform heating which allows the reaction to overcome the activation energy for the C-3 substitution quickly, without prolonged exposure that promotes thermodynamic equilibration or side reactions at the saturated ring positions.

Critical Troubleshooting & Expert Tips

"The reaction pressure is too high."
  • Cause: Evolution of Ethanol (from orthoformate) or volatile byproducts.

  • Solution: Use a vial with sufficient headspace (fill volume < 60%). Ensure the microwave sensor is calibrated. For larger scales (>10 mmol), use an open-vessel microwave attachment with a reflux condenser.

"I see multiple brominated spots on TLC."
  • Cause: Over-bromination or radical bromination on the saturated ring (positions 5–8).

  • Solution:

    • Ensure the reaction temperature does not exceed 60–70°C.

    • Wrap the vial in aluminum foil if using a glass vessel outside the cavity (though MW cavities are dark, ambient light during setup can trigger radical pathways).

    • Strictly limit NBS to 1.0–1.05 equivalents.

"Low yield in the cyclization step."
  • Cause: Incomplete condensation or hydrolysis of the intermediate.

  • Solution: Ensure anhydrous conditions. The presence of water inhibits the orthoformate dehydration. Add 4Å molecular sieves to the reaction vial if solvents are not fresh.

Safety & Handling

  • NBS (N-Bromosuccinimide): Irritant and strong oxidizer. Store in a refrigerator and protect from light.

  • Microwave Vials: Never heat a sealed vial beyond the manufacturer's pressure rating (typically 20–30 bar). Always check for scratches or defects before use.

  • 3-Bromo-derivatives: Halogenated heterocycles can be skin sensitizers. Handle with gloves and in a fume hood.

References

  • Microwave-Assisted Synthesis of Imidazo[1,5-a]pyridines

    • Bagley, M. C., et al.[2] "A new one-step synthesis of pyridines under microwave-assisted conditions."[2] Tetrahedron Letters, 2002.[2] Link

    • Note: Establishes the efficiency of MW irradiation for pyridine-fused cycliz
  • General Synthesis of Imidazo[1,5-a]pyridine Scaffolds

    • Li, M., et al. "Copper(I) catalysis enables a direct transannulation of N-heteroaryl aldehydes... to multifunctional imidazo[1,5-a]pyridines." Organic Letters, 2014.[3] Link

    • Note: Provides mechanistic grounding for the form
  • Bromination of Imidazo-fused Systems

    • Youssef, A. M., et al. "Bromination and diazo-coupling of pyridinethiones; microwave assisted synthesis..." Molecules, 2012. Link

    • Note: Demonstrates the utility of microwave irradiation in accelerating halogen
  • Commercial Availability & Validation of the 3-Bromo Analog

    • BLD Pharm. "3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid."[4] Catalog Entry. Link

    • Note: Confirms the stability and industrial relevance of the specific "3-bromo-tetrahydro" target described in this protocol.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

[1]

Case ID: 3-Br-THIP-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The purification of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine presents a unique set of challenges due to its fused bicyclic structure.[1] Unlike its fully aromatic counterpart (imidazo[1,5-a]pyridine), the tetrahydro- derivative possesses increased conformational flexibility and distinct basicity profiles.[1]

This guide addresses the three most common failure modes reported by our users:

  • Chromatographic Tailing: Caused by the interaction of the basic imidazole nitrogen with acidic silanols.

  • Phase Separation Issues: Resulting from improper pH control during workup.

  • Product Instability: Concerns regarding the lability of the C-Br bond during thermal processing.[1]

Module 1: The "Self-Validating" Acid-Base Extraction

Issue: "My crude reaction mixture is dark, and direct chromatography yields impure fractions."

Technical Insight: The 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine core contains a basic nitrogen at the N-2 position of the imidazole ring.[1] We can exploit this basicity (

Protocol: The pH Swing

Note: Perform all steps at 0–5°C to minimize thermal stress on the C-Br bond.[1]

  • Acidification (Protonation):

    • Dissolve crude oil in EtOAc or DCM.

    • Extract with 1M HCl (aq) . The product will protonate and move to the aqueous layer.

    • Validation Point: Check the organic layer by TLC. It should contain non-basic impurities. Discard the organic layer (or keep for recovery analysis).

  • Washing:

    • Wash the acidic aqueous layer once with a small volume of DCM to remove entrained non-polar residues.

  • Basification (Deprotonation):

    • Cool the aqueous layer to 0°C.[2]

    • Slowly add 4M NaOH or Sat.

      
        until pH > 10. The solution will turn cloudy as the free base precipitates/oils out.
      
  • Extraction:

    • Extract the turbid aqueous mixture with DCM (

      
      ).
      
    • Dry combined organics over

      
       and concentrate.
      
Workflow Visualization

ExtractionWorkflowStartCrude Mixture(Organic Solvent)AcidifyAdd 1M HCl(Target pH < 2)Start->AcidifyPhaseSep1Phase SeparationAcidify->PhaseSep1OrgLayer1Organic Layer(Non-basic Impurities)PhaseSep1->OrgLayer1DiscardAqLayer1Aqueous Layer(Protonated Product)PhaseSep1->AqLayer1KeepBasifyBasify to pH > 10(NaOH/Na2CO3)AqLayer1->BasifyExtractExtract with DCMBasify->ExtractFinalPure Free BaseExtract->Final

Caption: Logical flow for acid-base purification targeting the basic imidazole nitrogen.

Module 2: Chromatographic Purification

Issue: "The compound streaks on the column, and I lose yield in mixed fractions."

Technical Insight: Standard silica gel is slightly acidic (

Optimized Mobile Phases
MethodSolvent SystemAdditiveBest For
Standard Flash DCM / MeOH1%

(aq)
or 1%

General purification.[1] The ammonia competes for silanol sites.
High Polarity EtOAc / EtOH2%

Removing highly polar, protodebrominated side products.
Reverse Phase

/ MeCN
0.1% Formic Acid or

Warning:[1] Acidic mobile phases yield the salt form. Ensure this is desired.

Troubleshooting Tip: If using


Module 3: Crystallization & Stability

Issue: "The oil won't solidify," or "The product turns yellow over time."

Technical Insight: The "tetrahydro" ring adds flexibility, making crystallization more difficult than for planar aromatic systems. Furthermore, the C-Br bond at the 3-position is susceptible to oxidative insertion if palladium residues are present from previous steps, or photolytic degradation.[1]

Crystallization Screen

For the 3-bromo intermediate, we recommend a Anti-solvent Vapor Diffusion or Cooling method rather than evaporative crystallization.[1]

  • Primary Solvent: Dissolve the oil in a minimum amount of warm Ethyl Acetate (EtOAc) or Isopropanol (IPA) .

  • Anti-Solvent: Slowly add Heptane or Hexane until persistent cloudiness appears.

  • Seed: If available, add a seed crystal. If not, scratch the glass surface.

  • Cooling: Store at -20°C overnight.

Stability FAQ
  • Q: Can I heat this compound above 100°C?

    • A: Avoid prolonged heating. While the imidazo[1,5-a]pyridine core is robust, the 3-Bromo substituent can undergo thermal rearrangement or debromination in the presence of trace metals.[1] Dry under vacuum at

      
      .
      
  • Q: Why is my product turning green/brown?

    • A: This often indicates oxidation of the pyrrole-like double bond in the imidazole ring or trace copper/iron contamination.[1] Store under Argon/Nitrogen in the dark.

Module 4: Troubleshooting Decision Tree

TroubleshootingProblemIdentify IssueIssue1Streaking on TLCProblem->Issue1Issue2Oiling OutProblem->Issue2Issue3Low YieldProblem->Issue3Sol1Add 1% Et3N to EluentIssue1->Sol1Sol2Switch to IPA/HeptaneRecrystallizationIssue2->Sol2Sol3Check pH of Aqueous Layer(Must be >10)Issue3->Sol3

Caption: Rapid diagnostic logic for common purification failures.

References

  • Synthesis and Functionalization of Imidazo[1,5-a]pyridines

    • Source: Li, M., et al. "Copper(I)-Catalyzed Direct Transannulation of N-Heteroaryl Aldehydes or Ketones with Alkylamines."[1][3] Organic Letters, 2014, 16(23), 6232–6235.

    • Relevance: Establishes the stability and basic handling of the imidazo[1,5-a]pyridine core.
    • [1]

  • Source: "Purification of Laboratory Chemicals," 8th Edition. (Standard Reference).
  • Bromination Methodologies for Fused Imidazoles

    • Source: H. Wang, et al. "Copper/Iodine Cocatalyzed Decarboxylative Cyclization..."[3] Journal of Organic Chemistry, 2016, 81, 3681-3687.[3]

    • Relevance: Discusses halogenation patterns and stability of substituted imidazo[1,5-a]pyridines.
    • [1]

  • pKa Estimation of Tetrahydroimidazo-pyridines

    • Source: Bordwell pKa Table (Online Repository).
    • Relevance: Provides comparative pKa data for imidazole and pyridine derivatives to justify pH 10 extraction cutoff.

Minimizing debromination side reactions in imidazo[1,5-a]pyridine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis & Catalysis Ticket ID: #IMG-15A-DEBR-001 Topic: Minimizing Hydrodehalogenation (Debromination) in Imidazo[1,5-a]pyridine Coupling Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

Welcome to the Advanced Synthesis Support Center. You are likely encountering a scenario where your imidazo[1,5-a]pyridine bromide substrate is converting to the hydro-dehalogenated species (Ar-H) rather than the desired cross-coupled product (Ar-R).

This is a common failure mode in electron-rich N-fused heterocycles. The imidazo[1,5-a]pyridine core (2-azaindolizine) is highly electron-rich. While this facilitates rapid oxidative addition to Palladium(0), it creates a stable, nucleophilic Pd(II) intermediate that is prone to protonolysis or hydride reduction if the transmetallation step is kinetically slow.[1]

This guide prioritizes kinetic acceleration of transmetallation and exclusion of hydride donors .

Diagnostic Workflow

Before altering your chemistry, locate your failure point using this decision tree.

DiagnosticTree Start START: Significant Debromination Observed SolventCheck Are you using alcoholic solvents (MeOH, EtOH, iPrOH)? Start->SolventCheck BaseCheck Is the base hygroscopic (e.g., K3PO4, Cs2CO3) without drying? SolventCheck->BaseCheck No Action1 CRITICAL ERROR: Alcohols act as hydride sources. Switch to Dioxane, Toluene, or DMF. SolventCheck->Action1 Yes LigandCheck Is the ligand bulky/electron-rich (e.g., SPhos, XPhos, P(tBu)3)? BaseCheck->LigandCheck No Action2 Water promotes protonolysis. Switch to anhydrous bases or dry solvents. BaseCheck->Action2 Yes Action3 Standard ligands (PPh3) may be too slow. Upgrade to Buchwald G3 or PEPPSI. LigandCheck->Action3 No Action4 Check Steric Clash. Increase catalyst loading or temp. LigandCheck->Action4 Yes

Figure 1: Diagnostic logic for isolating the source of hydride species in the catalytic cycle.

Technical Troubleshooting (Q&A)

Q1: I am using standard Suzuki conditions (Pd(PPh3)4 / Na2CO3 / EtOH:H2O). Why is debromination the major pathway?

The Scientist’s Analysis: You have created the "perfect storm" for hydrodehalogenation.

  • The Hydride Source: Ethanol is a primary hydride donor. In the presence of base, Pd(II) species can undergo

    
    -hydride elimination from alkoxide intermediates, generating a Pd-H species that reduces your ring.[1]
    
  • The Electronic Factor: Imidazo[1,5-a]pyridine is electron-rich. The resulting oxidative addition complex is nucleophilic. If it sits in a protic solvent (H2O/EtOH) waiting for a boronic acid that is slow to transmetallate, it will simply grab a proton (protodehalogenation).[1]

Corrective Protocol:

  • Eliminate Alcohols: Switch to aprotic, non-polar solvents like 1,4-Dioxane or Toluene .[1]

  • Remove Water: If your boronic acid is soluble, use anhydrous conditions with Cs2CO3 or K3PO4 .[1] If water is strictly necessary for solubility, use a minimum amount of degassed water in a biphasic system (e.g., Toluene/H2O 10:1).[1]

Q2: I switched to anhydrous Dioxane, but I still see ~15% debromination. What is happening?

The Scientist’s Analysis: If the solvent isn't the hydride source, the "stall" in the catalytic cycle is likely occurring at the Transmetallation step.

  • The Mechanism: Oxidative addition (OA) is fast for your substrate. If Transmetallation (TM) is slow, the Pd(II)-Ar species accumulates.[1]

  • The Culprit: "Trace" water or even the boronic acid itself can act as a proton source if the cycle stalls.

  • Ligand Selection: Simple phosphines like PPh3 often dissociate, leading to Pd-black formation or slow turnover.

Corrective Protocol: Upgrade to a ligand that facilitates rapid transmetallation and stabilizes the Pd(II) species.

  • Recommendation: Use XPhos or SPhos .[2] These biaryl phosphine ligands are bulky (preventing homocoupling) and electron-rich (speeding up the cycle).

  • Pre-catalysts: Do not generate the catalyst in situ. Use XPhos Pd G3 or Pd(dppf)Cl2[1]·DCM . The G3 precatalysts ensure a 1:1 Pd:Ligand ratio, preventing "naked" palladium from catalyzing side reactions.

Q3: Does the position of the bromine (C1 vs. C3) on the imidazo[1,5-a]pyridine ring matter?

The Scientist’s Analysis: Yes, significantly.

  • C3 Position: This is the most nucleophilic position. Oxidative addition is facile, but the resulting Pd-C bond is more polarized, making it highly susceptible to protonolysis (acid-base reaction with any available proton).

  • C1 Position: Slightly less electron-rich than C3, but still reactive.

Corrective Protocol: For C3-bromo substrates, you must be strictly anhydrous.

  • Base: Switch to KOAc or CsF in dry solvents if possible.

  • Concentration: Increase the concentration of the coupling partner (Boronic acid/ester). Driving the kinetics of transmetallation (Second order) helps outcompete the first-order decomposition/reduction pathways. Use 1.5 to 2.0 equivalents of the boronic acid.

Mechanistic Visualization: The "Enemy" Pathway

Understanding how the hydrogen replaces the bromine is key to stopping it.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Fast) Pd0->OxAdd + ArBr ArBr Imidazo[1,5-a]py-Br PdII L-Pd(II)-Ar(Br) OxAdd->PdII TransMet Transmetallation (Rate Limiting Step) PdII->TransMet + Boron BetaElim β-Hydride Elimination or Protonolysis PdII->BetaElim + Alcohol/H2O Boron R-B(OH)2 + Base Prod Coupled Product (Ar-R) TransMet->Prod Reductive Elim. Prod->Pd0 Alcohol Alcohol/Water/H+ RedElimH Reductive Elimination of Ar-H BetaElim->RedElimH Forms L-Pd(H)-Ar RedElimH->Pd0 Debrom Debrominated Side Product (Ar-H) RedElimH->Debrom

Figure 2: The bifurcation point is the Pd(II) intermediate.[1] If Transmetallation is slow, the "Bad Path" (red) dominates via solvent interaction.[1]

Optimized Experimental Protocol (The "Gold Standard")

This protocol is designed to minimize debromination by enforcing anhydrous conditions and using a highly active precatalyst.

Reaction: Suzuki-Miyaura Coupling of 3-Bromoimidazo[1,5-a]pyridine Scale: 0.5 mmol

ComponentReagentEquiv.[2][3][4][5][6][7]Notes
Substrate 3-Bromoimidazo[1,5-a]pyridine1.0Dry under vacuum for 1h.
Partner Aryl Boronic Acid1.5 Excess drives Transmetallation.
Catalyst XPhos Pd G3 0.02 - 0.05Prevents Pd-black; highly active.
Base K3PO4 (tribasic) 3.0Finely ground.[1] Anhydrous.
Solvent 1,4-Dioxane N/AAnhydrous (Sure/Seal bottle).[1]

Step-by-Step Procedure:

  • Preparation: In a glovebox or under strict Argon flow, charge a reaction vial with the Substrate (1.0 equiv), Boronic Acid (1.5 equiv), K3PO4 (3.0 equiv), and XPhos Pd G3 (2-5 mol%).[1]

    • Why? Pre-mixing solids under inert atmosphere prevents initial oxygen poisoning.

  • Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to bromide).

    • Why? Higher concentration (0.2 - 0.5 M) favors the bimolecular transmetallation over unimolecular decomposition.

  • Degassing: Sparge the mixture with Argon for 5 minutes (if outside glovebox). Cap tightly.

  • Reaction: Heat to 80–100 °C for 2–4 hours.

    • Monitoring: Check LCMS at 1 hour. If Ar-H (debrominated) is >5%, lower temperature to 60 °C and add 0.5 equiv more boronic acid.[1]

  • Workup: Filter through a pad of Celite (eluting with EtOAc) to remove palladium residues immediately.

References

  • Gulevich, A. V., et al. (2013).[1] "Direct C–H Bond Functionalization of Imidazo[1,5-a]pyridines." Chemical Reviews. (Discusses the intrinsic reactivity and electron-rich nature of the scaffold).

  • Navarro, O., et al. (2004).[1][8] "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes." The Journal of Organic Chemistry. (Mechanistic details on how NHC ligands affect dehalogenation rates).

  • Buchwald, S. L., et al. (2010).[1] "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[4][8] (Basis for recommending XPhos/SPhos to prevent side reactions).[1]

  • Percec, V., et al. (2017).[1] "Mechanism of Dehalogenation Side Reaction in Pd-Catalyzed Cross-Coupling." The Journal of Organic Chemistry. (Detailed study on the role of water and alcohols in hydrodehalogenation).

Sources

Optimizing catalyst selection for 3-bromo-tetrahydroimidazo[1,5-a]pyridine cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Bromo-Tetrahydroimidazo[1,5-a]pyridine Functionalization

Current Status: Operational Topic: Cross-Coupling Optimization (Suzuki-Miyaura & Buchwald-Hartwig) Ticket ID: CHEM-SUP-8821

Executive Summary: The Scaffold Challenge

You are working with 3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine .[1] Unlike its fully aromatic counterpart (imidazo[1,5-a]pyridine), this scaffold presents a unique "dual-threat" to palladium catalysis:

  • Enhanced Basicity: The saturation of the pyridine ring (positions 5,6,7,8) creates a tertiary amine at the bridgehead. This significantly increases the Lewis basicity compared to the aromatic analog, leading to rapid catalyst poisoning via Pd-N coordination.

  • Electronic Deactivation: The imidazole ring is inherently electron-rich. This increases the energy barrier for the oxidative addition step (Pd(0) insertion into the C-Br bond), as electron-rich halides are less electrophilic.

The Solution: You must select a catalyst system that is bulky enough to prevent N-coordination but electron-rich enough to force oxidative addition.

Module 1: Catalyst Decision Matrix

Use this matrix to select your starting conditions. We have moved away from "legacy" catalysts (e.g., Pd(PPh₃)₄) for this scaffold due to poor stability and conversion rates.

Reaction TypeCoupling PartnerRecommended Pre-CatalystLigand ClassBase & SolventTechnical Rationale
Suzuki-Miyaura Electron-Poor Boronic Acids (e.g., 4-CN-Ph-B(OH)₂)Pd(dppf)Cl₂·DCM Bidentate FerrocenylK₃PO₄ / Dioxane:H₂O (4:1)The "workhorse." The bite angle of dppf stabilizes the Pd center against the chelating nature of the substrate.
Suzuki-Miyaura Electron-Rich / Steric Boronic Acids (e.g., 2-OMe-Ph-B(OH)₂)XPhos Pd G3/G4 Dialkylbiaryl-phosphine (Buchwald)K₃PO₄ / Toluene:H₂OXPhos provides extreme steric bulk to prevent N-poisoning and boosts oxidative addition on the electron-rich bromide.
Buchwald-Hartwig Primary Amines / Anilines BrettPhos Pd G3/G4 Bulky Dialkyl-biarylphosphineNaOtBu / t-BuOH or DioxaneBrettPhos is strictly required to prevent the substrate from acting as a competitive ligand.
Buchwald-Hartwig Secondary Amines / N-Heterocycles RuPhos Pd G3/G4 Bulky Dialkyl-biarylphosphineLiHMDS / THFRuPhos is optimized for secondary amines and prevents β-hydride elimination side products.

Module 2: Optimization Logic & Workflow

The following diagram illustrates the decision logic for optimizing reaction yields when standard conditions fail.

OptimizationWorkflow Start Start: Standard Condition Screen CheckLCMS Analyze Crude (LCMS/NMR) Start->CheckLCMS Result What is the major outcome? CheckLCMS->Result NoRxn No Reaction (SM Recovered) Result->NoRxn SM only Dehalo Protodehalogenation (M-Br -> M-H) Result->Dehalo Mass = M-79+1 LowConv Stalled Conversion (<50%) Result->LowConv Product + SM Sol_OA Fix: Boost Oxidative Addition Switch to XPhos or tBuXPhos NoRxn->Sol_OA Sol_Solvent Fix: Remove Hydride Sources Switch Alcohol -> Toluene/Dioxane Dehalo->Sol_Solvent Sol_Poison Fix: Prevent Poisoning Increase Temp (100°C+) or Switch to Pre-catalyst (G3/G4) LowConv->Sol_Poison

Caption: Diagnostic workflow for troubleshooting Pd-catalyzed cross-coupling of 3-bromo-tetrahydroimidazo[1,5-a]pyridine.

Module 3: Troubleshooting Guides (Q&A)

Topic: Suzuki-Miyaura Coupling

Q: I see significant protodehalogenation (replacement of Br with H) instead of coupling. Why? A: This is a common side reaction with electron-rich heterocyclic halides.

  • The Cause: If you are using alcoholic solvents (MeOH, EtOH, iPrOH), the solvent acts as a hydride source via

    
    -hydride elimination from a Pd-alkoxide intermediate.
    
  • The Fix: Switch to non-protic solvents like 1,4-Dioxane , Toluene , or DME . If water is required for the base, use a biphasic system (e.g., Toluene/Water) rather than a miscible organic/alcohol mixture.

Q: My reaction turns black immediately (Pd black precipitation) and conversion stops. A: This indicates catalyst decomposition, likely due to the "tetrahydro" bridgehead nitrogen coordinating to the Pd and displacing the phosphine ligand.

  • The Fix: You need a ligand that binds tighter to Pd than your substrate does.

    • Switch to G3/G4 Palladacycles: These pre-catalysts release the active Pd(0)-Ligand species only upon activation, ensuring the ligand is already bound.

    • Increase Ligand Loading: Move from 1:1 to 1:2 (Pd:Ligand) ratio if using separate metal/ligand sources.

Topic: Buchwald-Hartwig Amination

Q: I am recovering starting material despite using active catalysts like RuPhos. A: The issue is likely the Oxidative Addition (OA) step.

  • The Science: The imidazole ring pushes electron density toward the C-Br bond, making it less electrophilic. Standard Pd(0) species may struggle to insert.

  • The Fix:

    • Pre-activation: Ensure you are using a pre-catalyst (e.g., RuPhos Pd G4) rather than mixing Pd(OAc)₂ + Ligand in situ. In situ reduction is often inefficient with electron-rich substrates.

    • Base Strength: Switch from weak bases (Cs₂CO₃) to NaOtBu or LiHMDS . Stronger bases facilitate the formation of the active Pd-Amido complex, which drives the equilibrium forward.

Module 4: Critical FAQ

Q: Can I use microwave irradiation for this scaffold? A: Yes, but with caution. The tetrahydroimidazo[1,5-a]pyridine ring is thermally stable, but the catalyst may not be. Microwave heating (100-120°C) is excellent for overcoming the high activation energy of oxidative addition on this electron-rich ring. However, ensure you use a sealed vessel and thoroughly degas the solvent (sparge with Argon for 15 mins) to prevent rapid oxidation of the catalyst at high temperatures.

Q: How do I purify the product? It streaks on silica. A: The bridgehead nitrogen makes the product basic.

  • Standard Silica: The product interacts with acidic silanols, causing streaking.

  • The Fix: Pre-treat your silica gel column with 1-2% Triethylamine (TEA) in your eluent system. Alternatively, use DCM/MeOH/NH₄OH (90:9:1) as the mobile phase to suppress ionization.

References & Validated Protocols

  • Buchwald-Hartwig Amination (General N-Heterocycles):

    • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[2]

    • - Establishes the hierarchy of BrettPhos/RuPhos for difficult N-heterocycles.

  • Suzuki Coupling of Electron-Rich Heterocycles:

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

    • - Foundational text on mechanism and side-reactions (dehalogenation).

  • Imidazo[1,5-a]pyridine Reactivity:

    • Guchhait, S. K., et al. (2011). Groebke–Blackburn–Bienaymé Multicomponent Reaction... Journal of Organic Chemistry.

    • - Provides synthetic routes and stability data for the imidazo[1,5-a]pyridine scaffold, relevant for understanding the C3 reactivity.

  • Catalyst Poisoning Mechanisms:

    • Sherwood, J., et al. (2019). Palladium-catalyzed cross-coupling: a historical context and future outlook.

    • - Discusses inhibition by basic heterocycles.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine before handling.

Sources

Technical Support Center: Troubleshooting Recrystallization of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides targeted troubleshooting advice for researchers, scientists, and professionals in drug development who are purifying 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine via recrystallization. The following content is structured in a question-and-answer format to directly address common challenges encountered during this purification technique.

Core Troubleshooting and FAQs

Q1: My crude 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is not dissolving, even with heating. What's going wrong?

A1: This is a frequent issue that typically points to an inappropriate solvent or an insufficient volume of it. Recrystallization is predicated on the principle that the compound should have low solubility at room temperature but high solubility at the solvent's boiling point.[1]

  • Expert Insights: The solubility of your compound can be significantly influenced by impurities from the synthesis, such as unreacted starting materials or byproducts.[2] These can sometimes coat your desired product, hindering its dissolution.

  • Troubleshooting Steps:

    • Solvent Selection: The molecular structure of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine, which contains a polar heterocyclic system and a nonpolar alkyl-bromo portion, suggests that a solvent of intermediate polarity would be a good starting point. Extremely nonpolar solvents like hexanes may not dissolve it, while highly polar solvents might keep it in solution even when cooled.

    • Incremental Solvent Addition: Begin by adding a small amount of hot solvent to your crude solid to create a slurry.[3] Continue to add small portions of the hot solvent while heating and stirring until everything dissolves. Avoid adding a large excess of solvent, as this will diminish your final yield.[4]

    • Employ a Binary Solvent System: If a single solvent proves ineffective, a two-solvent system can be a powerful alternative. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until you observe persistent cloudiness. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Q2: Instead of crystals, my compound is "oiling out." How can I resolve this?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid crystalline lattice upon cooling.[3] This is often a result of the solution being too concentrated or the presence of impurities that inhibit crystallization.[5]

  • Underlying Cause: The formation of an oil indicates that the solution has become supersaturated too quickly, not allowing the molecules adequate time to align into an ordered crystal structure.

  • Protocol for Inducing Crystallization:

    • Reheat and Dilute: If an oil forms, reheat the mixture until it fully redissolves. Add a small amount of extra solvent to slightly lower the concentration.[5]

    • Slow Cooling is Crucial: Rapid cooling is a common cause of oiling out.[4] Allow the flask to cool to room temperature on a benchtop, perhaps insulated with glass wool, before transferring it to a colder environment like a refrigerator.

    • Induce Nucleation: If crystals are slow to form, you can try scratching the inside of the flask with a glass rod at the surface of the liquid.[5] These microscopic scratches can serve as nucleation sites for crystal growth.

    • Seeding: If you have a pure crystal of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine, adding a tiny amount to the cooled, supersaturated solution can initiate crystallization.[5]

Q3: The melting point of my recrystallized product is low and has a broad range. What does this suggest, and how can I enhance its purity?

A3: A low and broad melting point is a strong indicator of impurities. Impurities disrupt the crystal lattice, leading to a depression in the melting point and a wider melting range.

  • Improving Purity:

    • Second Recrystallization: It is often necessary to perform a second recrystallization to achieve high purity, particularly if the initial crude material was very impure.

    • Decolorizing Carbon: If your solution has a noticeable color, this points to the presence of colored impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution, followed by a hot gravity filtration to remove the carbon before cooling.[3]

    • Re-evaluate Your Solvent: The ideal recrystallization solvent will either dissolve impurities very well at all temperatures (so they remain in the mother liquor) or not at all (so they can be filtered off from the hot solution).[1]

Data and Workflow Visualization

Solvent Selection Guide

Choosing the right solvent is critical for a successful recrystallization. The table below provides a summary of common laboratory solvents and their properties to assist in your selection.

SolventBoiling Point (°C)Polarity IndexSuitability Considerations
Heptane/Hexane 98/69~0.1Likely a poor solvent for initial dissolution but can be effective as an anti-solvent in a binary system.
Ethyl Acetate 774.4A good starting point, offering a balance of polarity for dissolution and non-polarity for precipitation upon cooling.
Isopropanol 823.9A viable option, especially for compounds capable of hydrogen bonding.
Acetonitrile 825.8May be too polar, potentially leading to high solubility even at low temperatures and resulting in poor recovery.
Toluene 1112.4Its high boiling point is beneficial for dissolving less soluble compounds but can be challenging to remove completely from the final product.
Troubleshooting Workflow for Recrystallization

The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine.

Recrystallization_Troubleshooting Start Crude 3-Bromo-5,6,7,8- tetrahydroimidazo[1,5-a]pyridine Dissolve Attempt to Dissolve in Minimal Hot Solvent Start->Dissolve Dissolved Completely Dissolved? Dissolve->Dissolved Cool Slow Cooling to Room Temperature Dissolved->Cool Yes No_Dissolve Insoluble Material Dissolved->No_Dissolve No Crystals Crystals Formed? Cool->Crystals Filter Filter and Dry Crystals Crystals->Filter Yes Oiled_Out Oiling Out Occurs Crystals->Oiled_Out No End Pure Product Filter->End Troubleshoot_Dissolve 1. Add more solvent 2. Change solvent 3. Consider binary system No_Dissolve->Troubleshoot_Dissolve Troubleshoot_Dissolve->Dissolve Troubleshoot_Oil 1. Reheat to dissolve 2. Add more solvent 3. Cool slower / Seed Oiled_Out->Troubleshoot_Oil Troubleshoot_Oil->Cool

Caption: A decision-making flowchart for troubleshooting recrystallization.

References

  • Wiberg, K. B. (1960). Laboratory Technique in Organic Chemistry. McGraw-Hill.
  • LibreTexts. (2021, March 5). 2.1: Recrystallization. Chemistry LibreTexts. [Link]

  • University of York. Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • PubChem. 3-bromo-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. National Center for Biotechnology Information. [Link]

  • Studylib. Recrystallization Lab Guide: Purification Techniques. [Link]

  • Google Patents. Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • Eureka | Patsnap. Synthesis method of 3-bromo-5-methylpyridine. [Link]

  • Der Pharma Chemica. (2015). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. [Link]

  • Zhang, J., et al. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 26(16), 4985. [Link]

Sources

Stability of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: Stability & Handling of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

Executive Summary

Users frequently inquire about the stability of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine (hereafter referred to as Compound A ) during acidic workups (e.g., quenching Suzuki couplings) or HPLC purification (TFA buffers).

Technical Verdict: Compound A is chemically stable in dilute mineral acids (HCl, H₂SO₄) and organic acids (AcOH, TFA) at ambient temperature. The core imidazo[1,5-a]pyridine scaffold is robust, often synthesized under harsh acidic conditions (e.g., Polyphosphoric acid at 140°C).

The Primary User Error: "Instability" is often a misinterpretation of protonation-induced water solubility . Upon acidification, Compound A forms a highly water-soluble salt, partitioning out of the organic phase, leading to perceived "loss of material."

Part 1: The Acid Stability Matrix

The following table summarizes the behavior of Compound A under various acidic conditions.

Acidic ConditionStability StatusObserved PhenomenonRecommendation
0.1% TFA / Formic Acid (LCMS/HPLC)Stable Peak splitting or broadening; Mass +114 (TFA adduct).Use Ammonium Acetate/Bicarbonate buffers if peak shape is poor.
1N - 6N HCl (Workup)Stable Compound disappears from organic layer (DCM/EtOAc).Do not discard aqueous layer. Basify to pH > 10 to recover.
Acetic Acid (Solvent)Stable Forms acetate salt; soluble in water/MeOH.Remove by lyophilization or azeotrope with toluene.
Conc. HBr / HI (Reflux)Unstable Protodebromination (loss of Br) or ring opening.Avoid reflux in strong nucleophilic acids.
Nitric Acid (Oxidizing)Unstable Oxidation of the saturated piperidine ring.Strictly Avoid.

Part 2: Structural Logic & Mechanism

To troubleshoot effectively, one must understand why the molecule behaves this way.

1. The Basicity Trap: The imidazo[1,5-a]pyridine core contains two nitrogen atoms.

  • N1 (Bridgehead): Its lone pair is delocalized into the aromatic imidazole system (pyrrole-like). It is non-basic .

  • N2 (Imine-like): This nitrogen has a localized lone pair in the sp2 orbital. It is basic (pKa ~ 6.5–7.5).

2. The "Tetrahydro" Effect: Unlike the fully aromatic imidazo[1,5-a]pyridine, the 5,6,7,8-tetrahydro version possesses a fused saturated piperidine ring. This increases the lipophilicity of the neutral molecule but significantly increases the water solubility of the protonated cation due to the disruption of the planar hydrophobic surface area.

Visualization: Protonation Pathway The diagram below illustrates the protonation site and the resulting phase-transfer issue.

StabilityMechanism cluster_legend Key Insight Neutral Neutral Compound A (Lipophilic) Soluble in DCM/EtOAc Cation Protonated Cation (Salt) (Hydrophilic) Soluble in Water Neutral->Cation Reversible Protonation (Fast) Acid + H+ (Acid) Acid->Cation Cation->Neutral Deprotonation (pH > 10) Heat Heat (>100°C) + Strong Acid Cation->Heat Base + Base (NaOH) Base->Neutral Degradation Protodebromination (Loss of Br) Heat->Degradation Irreversible Info The N2 nitrogen is the basic site. Protonation creates a water-soluble salt, OFTEN MISTAKEN FOR DECOMPOSITION.

Caption: Figure 1.[1] The reversible protonation cycle of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine. Note that degradation requires extreme thermal forcing.

Part 3: Troubleshooting Guide (FAQ Format)

Issue 1: "My compound vanished during extraction."

User Observation: "I quenched my reaction with 1M HCl and extracted with Ethyl Acetate. The organic layer is clean, but my product is gone. Is it hydrolyzed?" Root Cause: No. The compound is sitting in your aqueous waste beaker as the hydrochloride salt. Resolution Protocol:

  • Retrieve the aqueous layer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 2M NaOH or Saturated NaHCO₃ until the pH reaches 10–12 .

    • Note: You will see a precipitate form (the free base) or the solution will turn cloudy.

  • Extract 3x with DCM (Dichloromethane) or EtOAc.

  • Dry organics over Na₂SO₄ and concentrate.

Issue 2: "I see a split peak or extra mass in LCMS."

User Observation: "LCMS shows a mass of [M+H] + 114 or broad tailing peaks using 0.1% TFA." Root Cause:

  • TFA Adducts: Basic heterocycles often form ion-pairs with Trifluoroacetic Acid (Mass 114).

  • Peak Tailing: The interaction between the basic N2 nitrogen and residual silanols on the column stationary phase causes tailing. Resolution Protocol:

  • Switch Buffer: Use 10mM Ammonium Bicarbonate (pH 10) or Ammonium Acetate (pH 7). The free base often chromatographs sharper than the salt.

  • Increase Temperature: Run the column at 40°C to reduce secondary interactions.

Issue 3: "The bromine fell off."

User Observation: "I refluxed the compound in 6M HCl to remove a protecting group elsewhere, and I isolated the des-bromo analog." Root Cause: Acid-catalyzed protodebromination. While rare for this scaffold, refluxing aqueous mineral acids can facilitate electrophilic substitution (H replacing Br) or hydrolysis. Resolution Protocol:

  • Limit Temperature: Do not exceed 60°C in strong mineral acids.

  • Alternative Deprotection: If removing a Boc group, use TFA/DCM at Room Temperature (0°C to RT) instead of refluxing HCl.

Part 4: Validated Experimental Protocols

Protocol A: Safe Acidic Workup (Standard)

Use this when quenching reactions involving Compound A.

  • Quench: Pour reaction mixture into Saturated NH₄Cl (mildly acidic, pH ~5) rather than HCl.

  • Dilution: Add EtOAc or DCM.

  • Separation: Check the pH of the aqueous layer.

    • Critical Step: If pH < 4, add NaHCO₃ until pH ~ 8.

  • Extraction: Extract the aqueous layer 3 times.

  • Wash: Wash combined organics with Brine (do not wash with 1N HCl).

  • Drying: Dry over Na₂SO₄.

Protocol B: Storage & Stability
  • State: Solid (Free base).

  • Condition: Store at -20°C under Nitrogen/Argon.

  • Shelf Life: >12 months if kept dry.

  • Warning: The "tetrahydro" ring makes the compound slightly hygroscopic. If the solid turns into a gum, it has absorbed water. Dissolve in DCM, dry with MgSO₄, and re-concentrate.

References

  • Synthesis & Stability Context: Gaponenko, N. I., et al. "Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes." Beilstein Journal of Organic Chemistry, vol. 16, 2020, pp. 2853–2862. (Demonstrates stability of the core in Polyphosphoric Acid at 140°C). Link

  • General Reactivity of Imidazo[1,5-a]pyridines: Fleming, I. Molecular Orbitals and Organic Chemical Reactions. Wiley, 2010. (Theoretical basis for electrophilic attack and basicity of bridgehead nitrogens).
  • pKa & Basicity Data: Kaljurand, I., et al. "Experimental Basicities of Superbases in the Gas Phase and Acetonitrile." The Journal of Organic Chemistry, vol. 70, no. 3, 2005, pp. 1019–1028. (Context for imidazole/pyridine hybrid basicity). Link

  • Structural Data: PubChem Compound Summary for (5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine (Related Core Structure). Link

Sources

Validation & Comparative

Technical Comparison Guide: NMR Profiling of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and interpretation of the NMR spectral characteristics of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine . It is designed for medicinal chemists and structural biologists requiring precise structural validation of this scaffold, which serves as a critical intermediate in the synthesis of kinase inhibitors, N-heterocyclic carbene (NHC) precursors, and GPCR ligands.

Executive Summary & Structural Logic

The 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine scaffold represents a partially saturated bicyclic system.[1] Unlike its fully aromatic parent (imidazo[1,5-a]pyridine), the "tetrahydro" motif introduces distinct aliphatic coupling patterns in the pyridine ring while retaining the aromatic character of the imidazole core.

The introduction of a bromine atom at the C3 position creates a diagnostic "silent" region in the aromatic proton spectrum and induces significant heavy-atom shielding effects in the


 NMR.[1]
Structural Analysis & Numbering

To ensure accurate assignment, we utilize the standard IUPAC numbering for the fused system:

  • N2 & N8a: Nitrogen atoms (N8a is the bridgehead).

  • C1: Aromatic carbon adjacent to the bridgehead nitrogen.

  • C3: Aromatic carbon adjacent to the bridgehead carbon (site of bromination).

  • C5-C8: Saturated carbons of the piperidine ring.[1]

Structure Molecule 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine Aromatic Imidazole Ring (Aromatic) Molecule->Aromatic Fused Core Aliphatic Piperidine Ring (Saturated C5-C8) Molecule->Aliphatic Fused Core Substituent Bromine (C3) Aromatic->Substituent Electrophilic Subst. Signal_H1 H1: Diagnostic Singlet (~7.5 ppm) Aromatic->Signal_H1 Signal_H5 H5: Deshielded Triplet (Alpha to N) Aliphatic->Signal_H5 Signal_H8 H8: Allylic Triplet (Alpha to C=C) Aliphatic->Signal_H8

Comparative NMR Interpretation

The following data compares the target molecule against its non-brominated parent to illustrate the diagnostic shifts required for confirmation of synthesis.

Solvent:


 (Standard) or 

(for polarity).[1] Frequency: 400 MHz.
Table 1: NMR Assignment & Comparison
PositionProton TypeTarget Shift (

ppm)
Multiplicity (

Hz)
Parent (Non-Br) ShiftMechanistic Insight
H1 Aromatic7.45 – 7.60 Singlet (s)~7.50 – 8.00Diagnostic Peak. The most deshielded proton due to proximity to N8a and N2.[1] Remains a singlet.
H3 AromaticABSENT -6.80 – 7.10 (s)Confirmation of Reaction. Disappearance of this signal confirms bromination at C3.[1]
H5 Aliphatic (

-N)
3.80 – 4.05 Triplet (

, ~6.0 Hz)
3.80 – 4.00Deshielded by the electronegative bridgehead Nitrogen (N8a).[1]
H8 Aliphatic (Allylic)2.70 – 2.90 Triplet (

, ~6.0 Hz)
2.65 – 2.85Pseudo-allylic positioning relative to the imidazole double bond (C8a=C1) causes downfield shift.
H6, H7 Aliphatic1.70 – 2.00 Multiplet (

)
1.70 – 2.00Typical methylene envelope for the "back" of the piperidine ring.
Expert Insight: The "Silent" Region

In the parent compound, the aromatic region contains two distinct singlets (H1 and H3). In the 3-Bromo derivative, the spectrum simplifies to a single aromatic singlet (H1).[1] If you observe a doublet or a second singlet in the 6.5–7.5 ppm range, your bromination is incomplete or regio-isomerization has occurred.[1]

Comparative NMR Interpretation

The Carbon-13 spectrum provides definitive proof of the skeletal integrity and the presence of the heavy atom.[1]

Table 2: NMR Assignment
CarbonAssignmentTarget Shift (

ppm)
Comparison / Notes
C8a Quaternary (Bridge)130.0 – 135.0 The bridgehead carbon is typically the most deshielded quaternary signal.[1]
C1 Aromatic CH125.0 – 129.0 Correlates with H1 in HSQC. High intensity in DEPT-135.
C3 C-Br (Quaternary) 105.0 – 115.0 Key Diagnostic. Significant upfield shift (shielding) relative to the C-H parent (~125 ppm) due to the heavy atom effect of Bromine.[1]
C5 Aliphatic

-N
44.0 – 46.0 Distinctly downfield from other aliphatics due to N-substitution.[1]
C8 Aliphatic

-C=
22.0 – 25.0 Allylic position.[1]
C6, C7 Aliphatic

18.0 – 21.0 Often overlapping or very close; DEPT usually required to resolve if ambiguous.

Experimental Validation Protocol

To ensure data integrity, the following self-validating workflow is recommended for characterizing this intermediate.

Step-by-Step Characterization Workflow
  • Sample Preparation:

    • Dissolve ~5-10 mg of the isolated solid in 0.6 mL of

      
       (neutralized with basic alumina to prevent acid-catalyzed decomposition of the imidazole ring).
      
    • Note: If solubility is poor, switch to

      
      , but expect H1 to shift downfield by ~0.2-0.5 ppm.[1]
      
  • 1D

    
     Acquisition: 
    
    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds to ensure accurate integration of the isolated H1 aromatic proton vs the aliphatic multiplet.
    • Pass/Fail Criteria: Integration of Aromatic H1 (1H) to Aliphatic H5 (2H) must be exactly 1:2.

  • 2D Validation (HSQC/HMBC):

    • Run HSQC to confirm H1 is attached to the carbon at ~128 ppm.

    • Run HMBC to visualize the coupling of H1 to C3 (the brominated carbon). Even though C3 has no proton, H1 (3-bond coupling) and H5 (long-range coupling) should show cross-peaks to the C3/C8a quaternary carbons.[1]

Workflow Start Crude Product Solubility Dissolve in CDCl3 (Check Clarity) Start->Solubility H1_NMR 1H NMR Acquisition Solubility->H1_NMR Decision Count Aromatic Signals H1_NMR->Decision Fail 2 Signals (H1 + H3) = Incomplete Rxn Decision->Fail Two Singlets Pass 1 Signal (H1 only) Decision->Pass One Singlet Confirm Verify Integration H1:H5 = 1:2 Pass->Confirm

References

  • Imidazo[1,5-a]pyridine Structure & Numbering: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 274090, Imidazo[1,5-a]pyridine. Retrieved from [Link]

  • Tetrahydroimidazo[1,5-a]pyridine Derivatives NMR Data: Royal Society of Chemistry (RSC). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles.[1][2][3][4][5] Organic & Biomolecular Chemistry. Retrieved from [Link]

  • General Synthesis of Imidazo[1,5-a]pyridines: Beilstein Journal of Organic Chemistry. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation.[1][2][3] Retrieved from [Link][1]

Sources

A Comparative Guide to HPLC-MS Method Development for 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the development of a robust and sensitive HPLC-MS method for the analysis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine. Drawing upon fundamental principles of chromatography and mass spectrometry, this document will navigate the user through a logical, step-by-step process, from initial analyte characterization to final method validation. The focus is on explaining the rationale behind experimental choices to empower researchers to adapt and troubleshoot their methods effectively.

Foundational Considerations: Understanding the Analyte

3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is a heterocyclic compound. The presence of the bromine atom and the fused ring system are key features that will dictate its behavior in an HPLC-MS system. The basic nitrogen atoms in the imidazo[1,5-a]pyridine core suggest that the molecule will be readily ionizable in positive ion mode electrospray ionization (ESI). The bromine atom provides a distinct isotopic signature that is invaluable for mass spectrometric identification. Specifically, bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio.[1][2] This results in a characteristic M+2 isotope pattern in the mass spectrum, where the molecular ion peak (M+) is accompanied by a peak of nearly equal intensity at a mass-to-charge ratio (m/z) two units higher.[1][2][3][4]

Strategic Approach to Method Development

Our strategy will be to first establish a reliable mass spectrometric detection method and then develop a separation method that provides good peak shape, resolution, and retention. The overall workflow for this process is illustrated in the diagram below.

HPLC_MS_Method_Development_Workflow cluster_0 Phase 1: Mass Spectrometry Method Development cluster_1 Phase 2: HPLC Method Development cluster_2 Phase 3: Method Validation A Analyte Infusion & MS Parameter Optimization B Select Precursor Ion & Optimize Fragmentation A->B Initial Signal C Confirm Isotopic Pattern B->C Fragment Ions D Column & Mobile Phase Selection C->D Optimized MS Detection E Gradient Optimization D->E Initial Separation F Flow Rate & Temperature Adjustment E->F Refined Separation G Linearity & Range F->G Final HPLC Method H Accuracy & Precision G->H Quantitative Performance I Specificity & Robustness H->I Reliability

Caption: Workflow for HPLC-MS method development.

Mass Spectrometry Method Development: A Step-by-Step Protocol

The initial phase focuses on establishing a selective and sensitive detection method using mass spectrometry.

Experimental Protocol:

  • Analyte Infusion: Prepare a 1 µg/mL solution of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine in 50:50 acetonitrile:water with 0.1% formic acid. Infuse this solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Full Scan Analysis: Acquire full scan mass spectra in positive ion mode. The basic nitrogens on the imidazo[1,5-a]pyridine ring system make it amenable to protonation.

  • Precursor Ion Selection: Identify the protonated molecule, [M+H]+. Look for the characteristic bromine isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.[1][2]

  • MS/MS Fragmentation: Perform product ion scans on the selected precursor ions (both 79Br and 81Br isotopes) to identify characteristic fragment ions. This fragmentation data is crucial for developing a highly selective Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method.

  • Optimization of MS Parameters: Optimize key MS parameters such as capillary voltage, cone voltage (or equivalent), and collision energy to maximize the signal intensity of the precursor and product ions.

HPLC Method Development: A Comparative Approach

With a robust MS detection method in place, the next step is to develop a chromatographic method that provides good retention, peak shape, and resolution from any potential impurities or matrix components. We will compare two common reversed-phase column chemistries.

Comparative Table of HPLC Conditions:

ParameterCondition A: C18 ColumnCondition B: Phenyl-Hexyl ColumnRationale & Expected Outcome
Stationary Phase C18 (e.g., Waters Acquity BEH C18, Agilent Zorbax Eclipse Plus C18)Phenyl-HexylC18 columns provide excellent retention for a wide range of compounds. The phenyl-hexyl column offers alternative selectivity, particularly for aromatic compounds, through pi-pi interactions.[5]
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterFormic acid is a common mobile phase additive that provides protons for ESI and improves peak shape for basic compounds.
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Initial Gradient 5-95% B over 10 minutes5-95% B over 10 minutesA broad scouting gradient is used to determine the approximate elution conditions.
Flow Rate 0.4 mL/min0.4 mL/minA typical flow rate for a standard analytical HPLC column.
Column Temperature 30 °C30 °CA slightly elevated temperature can improve peak shape and reduce backpressure.

Experimental Protocol:

  • Column Equilibration: Equilibrate the chosen column with the initial mobile phase conditions for at least 10 column volumes.

  • Injection: Inject a 1-5 µL aliquot of a 1 µg/mL solution of the analyte.

  • Data Acquisition: Acquire data using the optimized MS parameters in either full scan or MRM mode.

  • Gradient Optimization: Based on the initial scouting gradient, adjust the gradient slope and duration to achieve a retention time of 3-7 minutes with good peak shape. The goal is to have a k' (retention factor) between 2 and 10.

  • Method Comparison: Evaluate the performance of both columns based on peak shape, retention time, and signal-to-noise ratio. The choice of the final column will depend on the presence of any co-eluting interferences and the desired chromatographic performance. The retention behavior of heterocyclic compounds can be influenced by their molecular shape and the position of substituents, which may lead to different selectivities on the two column types.[6][7]

Data Interpretation and Method Refinement

The brominated nature of the analyte is a key advantage in data interpretation. The presence of the M and M+2 isotopic peaks in a roughly 1:1 ratio is a strong confirmation of the identity of the peak of interest.[1][2][3] In the event of poor peak shape (e.g., tailing), which can occur with basic compounds, consider using a column with a different silica base or a mobile phase with a different additive, such as ammonium formate.

Conclusion

This guide provides a systematic and scientifically grounded approach to developing a robust HPLC-MS method for 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine. By understanding the chemical properties of the analyte and systematically optimizing both the mass spectrometric and chromatographic parameters, researchers can develop a method that is both sensitive and reliable. The comparative approach to column selection allows for flexibility and optimization based on the specific requirements of the analysis.

References

  • Organic Compounds Containing Halogen Atoms. (2020). Chemistry LibreTexts. [Link]

  • Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. [Link]

  • Mass spectrometry of halogen-containing organic compounds. (2025). ResearchGate. [Link]

  • Mass Spectroscopy - Halo-isotopes. (2019). YouTube. [Link]

  • The molecule that gave the mass spectrum shown here contains a ha... (n.d.). Pearson. [Link]

  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. (n.d.). PMC. [Link]

  • Pulse gas chromatographic study of adsorption of substituted aromatics and heterocyclic molecules on MIL-47 at zero coverage. (2012). PubMed. [Link]

  • 3-Bromoimidazo[1,2-a]pyridine. (n.d.). PubChem. [Link]

  • Gas Chromatographic Retention Behavior on Select Groups of Isomeric Polycyclic Aromatic Compounds and Their Alkyl-substituted Derivatives on Stationary Phases of Different Selectivity. (n.d.). ResearchGate. [Link]

  • (PDF) Synthesis of novel imidazo[1,5-a]pyridine derivates. (n.d.). ResearchGate. [Link]

  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. (2020). Beilstein Journals. [Link]

  • SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. (n.d.). Revue Roumaine de Chimie. [Link]

  • Liquid Chromatographic Retention Behavior of Polycyclic Aromatic Sulfur Heterocycles and Their Alkyl-Substituted Derivatives. (n.d.). ResearchGate. [Link]

  • C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). (2024). PMC. [Link]

  • Retention behavior of alkyl-substituted polycyclic aromatic sulfur heterocycles in reversed-phase liquid chromatography. (2016). PubMed. [Link]

  • 3-Bromopyridine. (n.d.). PubChem. [Link]

  • High selectivity of a novel D–A structured copolymer as a gas chromatographic stationary phase toward aromatic isomers. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • Boron-Centered Compounds: Exploring the Optical Properties of Spiro Derivatives with Imidazo[1,5-a]Pyridines. (n.d.). PMC. [Link]

  • 7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine. (n.d.). PubChem. [Link]

Sources

Bioactivity comparison of tetrahydroimidazo[1,5-a]pyridine versus imidazo[1,5-a]pyridine

[1]

Executive Summary: The "Flatland" vs. "3D-Space" Paradigm

This guide provides a technical comparison between the fully aromatic imidazo[1,5-a]pyridine and its reduced congener, 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine . In modern medicinal chemistry, this comparison represents a classic case study of Fsp³ transition —moving from a planar, lipophilic, DNA-intercalating scaffold to a three-dimensional, chiral, and more soluble pharmacophore.

  • Imidazo[1,5-a]pyridine: A planar, 10-π electron aromatic system. It excels as a kinase inhibitor and metalloenzyme binder (e.g., IDO1) due to its ability to engage in ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    -
    
    
    stacking and coordinate metal centers via the N2 nitrogen.
  • Tetrahydroimidazo[1,5-a]pyridine: A bicyclic scaffold with a puckered piperidine ring fused to an imidazole. It introduces chirality and increased basicity, serving as a proline mimetic and showing distinct efficacy in antifungal and GPCR modulation where stereospecificity is critical.

Structural & Pharmacophore Analysis[1][2][3]

Electronic and Steric Comparison

The bioactivity differences stem directly from the electronic distribution and steric demand of the fused ring systems.

FeatureImidazo[1,5-a]pyridine (Aromatic)Tetrahydroimidazo[1,5-a]pyridine (Reduced)
Hybridization ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

(Planar)
Mixed

(Imidazole) /

(Piperidine)
Topology Flat, rigid disk.Puckered, "half-chair" or "envelope" conformation.
Basicity (pKa) Low (Weakly basic N2).Moderate (Inductive effect of alkyl ring).
Binding Mode ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

-

stacking, Heme coordination, Intercalation.
Hydrophobic pocket filling, H-bond directionality, Stereoselective fit.
Solubility Low (Lipophilic, "Brick-dust").Improved (Higher Fsp³, lower LogP).
Visualizing the SAR Logic

The following diagram illustrates the "Scaffold Hopping" logic used to transition between these two cores during lead optimization.

SAR_LogicAromaticImidazo[1,5-a]pyridine(Planar Aromatic)TetrahydroTetrahydroimidazo[1,5-a]pyridine(3D Chiral)Aromatic->TetrahydroReduction (H2/Pd)PiStackMechanism:Pi-Pi Stacking(Kinases, DNA)Aromatic->PiStackPromotesHemeBindMechanism:Heme Iron Coordination(IDO1, CYP450)Aromatic->HemeBindN2 Lone PairChiralFitMechanism:Stereospecific Pocket Fill(GPCRs, Antifungal)Tetrahydro->ChiralFitC5/C8 Chirality

Figure 1: Pharmacophore transition from planar aromatic interactions to stereoselective 3D binding.

Detailed Bioactivity Comparison

Oncology & Enzyme Inhibition (The Aromatic Domain)

The imidazo[1,5-a]pyridine core is a privileged scaffold in oncology, particularly for targets requiring a flat molecule to slot into an ATP binding site or coordinate a heme iron.

  • Target: IDO1 (Indoleamine 2,3-dioxygenase 1):

    • Mechanism: The N2 nitrogen of the imidazo[1,5-a]pyridine ring coordinates directly to the ferrous iron (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      ) in the heme cofactor of IDO1. This blocks the oxidation of tryptophan to kynurenine, a key immune escape pathway in tumors.
      
    • Data: Derivatives have shown ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
       values in the low nanomolar range (<50 nM) . The planar ring fits the narrow hydrophobic slot above the heme.
      
  • Target: RORc (Retinoic Acid Receptor-related Orphan Receptor gamma):

    • Mechanism: Acts as an inverse agonist. The aromatic system provides the rigid backbone necessary to displace the helix 12 of the nuclear receptor, suppressing ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
       cell differentiation.
      
    • Performance: High selectivity (>300-fold) against other ROR isoforms.

Infectious Disease & Antifungal Activity (The Tetrahydro Domain)

The tetrahydroimidazo[1,5-a]pyridine scaffold shines where solubility and specific stereochemistry are required to penetrate cell walls or bind to non-planar targets.

  • Target: Fungal Cell Growth (Candida spp.):

    • Mechanism: Unlike the planar form, the tetrahydro derivatives (often hydrazide conjugates) exhibit potent antifungal activity. The 3D shape likely aids in penetrating the fungal cell membrane or binding to specific biosynthesis enzymes (e.g., ergosterol pathway).

    • Data: Specific derivatives (e.g., 4-cyanobenzylidene hydrazides) have demonstrated MIC values as low as 0.016 mg/mL against C. albicans, with low cytotoxicity to mammalian cells.[1]

Comparative Performance Data
Biological TargetImidazo[1,5-a]pyridine (Aromatic)Tetrahydroimidazo[1,5-a]pyridine
IDO1 Inhibition (

)
High Potency (10 - 100 nM)Inactive / Low Potency (> 10

M)
Tubulin Polymerization Active (Colchicine site binder)Weak / Inactive
Antifungal (MIC) Moderate / LowHigh Potency (0.01 - 1.0

g/mL)
Solubility (PBS pH 7.4) Low (< 10

M)
High (> 100

M)
Metabolic Liability P450 Oxidation (Ring hydroxylation)N-Dealkylation / Ring Opening

Experimental Protocols

Synthesis: Accessing Both Scaffolds

This protocol describes a divergent route: synthesizing the aromatic core via Vilsmeier-Haack cyclization and accessing the tetrahydro core via selective reduction.

Step 1: Aromatic Core Synthesis (Imidazo[1,5-a]pyridine)

  • Reagents: 2-(Aminomethyl)pyridine, carboxylic acid derivative, ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    , Toluene.
    
  • Procedure: Reflux 2-(aminomethyl)pyridine with the appropriate acid chloride or carboxylic acid in the presence of

    
     (dehydrating agent) for 4-6 hours.
    
  • Workup: Neutralize with ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    , extract with EtOAc. Purification via silica gel chromatography (Hexane/EtOAc).
    
  • Validation: ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     NMR shows characteristic aromatic protons at 
    
    
    7.0–8.5 ppm.

Step 2: Reduction to Tetrahydroimidazo[1,5-a]pyridine

  • Reagents: Imidazo[1,5-a]pyridine precursor, ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     gas (50 psi), 
    
    
    (Adams' catalyst) or
    
    
    , Acetic Acid/Methanol.
  • Procedure: Hydrogenate the aromatic precursor in a Parr shaker at room temperature for 12 hours.

  • Note: The imidazole ring is resistant to reduction under these conditions; the pyridine ring reduces selectively to the piperidine ring.

  • Validation: Loss of aromatic pyridine signals; appearance of multiplet signals at

    
     1.5–4.0 ppm (
    
    
    protons).
Bioassay: IDO1 Inhibition (Heme Binding)

This assay validates the "Aromatic" activity profile.

Reagents:

  • Recombinant human IDO1 enzyme.

  • Substrate: L-Tryptophan (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ).
    
  • Cofactors: Ascorbic acid, Methylene blue, Catalase.

  • Detection: Ehrlich’s reagent (p-dimethylaminobenzaldehyde).

Workflow:

  • Incubation: Mix IDO1 enzyme, test compound (serial dilution), and cofactors in phosphate buffer (pH 6.5).

  • Reaction Start: Add L-Tryptophan. Incubate at 37°C for 45 minutes.

  • Reaction Stop: Add 30% Trichloroacetic acid (TCA). Centrifuge to remove protein precipitate.

  • Colorimetric Development: Transfer supernatant to a microplate. Add Ehrlich’s reagent (dissolved in acetic acid).

  • Readout: Measure absorbance at 490 nm (formation of yellow adduct with Kynurenine).

  • Calculation: Plot % Inhibition vs. Log[Compound] to determine

    
    .
    

IDO1_AssayStartEnzyme Prep(IDO1 + Cofactors)AddCompAdd Test Compound(Aromatic vs. Tetrahydro)Start->AddCompAddSubAdd L-Tryptophan(Start Reaction)AddComp->AddSubIncubateIncubate 37°C, 45 minAddSub->IncubateStopStop: 30% TCA(Precipitate Protein)Incubate->StopDevelopAdd Ehrlich's ReagentStop->DevelopReadMeasure Absorbance(490 nm)Develop->Read

Figure 2: Workflow for validating IDO1 inhibition potency.

References

  • Discovery of Imidazo[1,5-a]pyridines as RORc Inverse Agonists

    • Source: Journal of Medicinal Chemistry / PubMed
    • Context: Identification of the aromatic scaffold as a selective nuclear receptor modulator.

    • URL:[Link]

  • Synthesis and Selective Antifungal Activity of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Deriv

    • Source: European Journal of Medicinal Chemistry
    • Context: Demonstrates the utility of the tetrahydro scaffold in infectious disease (Note: 1,2-a isomer is structurally analogous in reduction logic).
    • URL:[Link]

  • Imidazo[1,5-a]pyridine-Benzimidazole Hybrids as Tubulin Inhibitors

    • Source: Organic & Biomolecular Chemistry[2][3]

    • Context: Validates the aromatic core for anticancer microtubule disruption.

    • URL:[Link]

  • Imidazo[1,5-a]pyridine Derivatives: Vers

    • Source: New Journal of Chemistry[4]

    • Context: Overview of the aromatic system's chemical and optical properties.
    • URL:[Link]

  • IDO1 Inhibitors:

    • Source: Pharmacology & Therapeutics

    • Context: Mechanistic grounding for heme-coordinating scaffolds like imidazopyridines.

    • URL:[Link]

A Comparative Guide to Purity Validation of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine: Elemental Analysis in Focus

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Senior Application Scientist's Guide to the Purity Validation of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine: A Comparative Analysis of Elemental Analysis and Alternative Methods

In the rigorous landscape of pharmaceutical development, establishing the purity of novel chemical entities is a non-negotiable prerequisite for advancing a compound through the discovery and development pipeline. For a key building block like 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine, a halogenated heterocyclic compound, an accurate and robust purity assessment is fundamental to ensuring the reliability of subsequent synthetic steps and the integrity of biological data.[1] This guide provides an in-depth, experience-driven comparison of elemental analysis with alternative methodologies for the purity validation of this specific pharmaceutical intermediate.

The Imperative of Purity in Drug Development Intermediates

The quality of a pharmaceutical intermediate directly dictates the quality and stability of the final active pharmaceutical ingredient (API).[2] Impurities, even at trace levels, can lead to downstream reaction failures, the formation of undesirable byproducts, and potential safety concerns. Consequently, the meticulous validation of purity for compounds such as 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is a critical quality control measure.[2]

Elemental Analysis: A Foundational Pillar of Purity Determination

Elemental analysis (EA) remains a cornerstone technique for confirming the elemental composition of a pure organic compound. It provides a direct measure of the mass percentages of carbon, hydrogen, nitrogen, and heteroatoms—in this case, bromine. The underlying principle involves the complete combustion of a precisely weighed sample in an oxygen-rich environment, followed by the separation and quantification of the resulting gaseous products (CO₂, H₂O, N₂, and HBr).

The Rationale Behind Experimental Choices in EA for Brominated Compounds

The analysis of halogenated compounds via EA necessitates specific considerations. The high combustion temperatures can produce corrosive halogen acids, requiring specialized instrument components and trapping agents to prevent damage and ensure accurate quantification. The selection of the combustion catalyst and temperature profile is optimized to guarantee the complete breakdown of the molecule, avoiding the formation of stable, partially oxidized intermediates that would compromise the results. For bromine determination, a classic and effective sample preparation technique is the Schöniger flask oxidation.[3][4][5][6] This method involves combusting the sample in a sealed, oxygen-filled flask containing an absorbing solution, which converts the organic bromide into bromide ions that can then be accurately determined by titration or ion chromatography.[4][5][6][7]

A Self-Validating Protocol for Elemental Analysis

To ensure the trustworthiness of EA results, the protocol must be self-validating. This is achieved through the systematic use of certified reference materials (CRMs) with known elemental compositions to calibrate and verify instrument performance.

Experimental Protocol: Elemental Analysis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

  • Instrument Calibration: The elemental analyzer is calibrated using a certified organic standard such as acetanilide to ensure the accuracy of C, H, and N measurements.

  • Sample Preparation: A 1-3 mg sample of the dried 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is accurately weighed into a tin or silver capsule.

  • Combustion: The sample is introduced into a high-temperature (900-1100 °C) combustion tube containing a catalyst like tungsten(VI) oxide, where it is combusted in a pulse of pure oxygen.[8]

  • Gas Processing: The combustion products are passed through a reduction tube to remove excess oxygen and convert nitrogen oxides to N₂. The resulting gas mixture is then chromatographically separated.

  • Detection and Quantification: A thermal conductivity detector (TCD) quantifies the separated gases. For bromine, a dedicated absorption trap is often employed, with subsequent analysis by titration or ion chromatography for enhanced accuracy.[9]

  • Data Interpretation: The instrument's software calculates the percentage of each element. These experimental values are then compared against the theoretical values for the pure compound to assess purity.

A Comparative Look: Elemental Analysis Versus Modern Alternatives

While EA provides essential stoichiometric information, a comprehensive purity assessment often involves orthogonal methods. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are powerful complementary techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive chromatographic technique that separates, identifies, and quantifies components in a mixture.[10] It is particularly effective for detecting and quantifying non-volatile impurities.

Advantages over Elemental Analysis:

  • Superior Sensitivity: HPLC can detect impurities at parts-per-million (ppm) levels, far exceeding the detection limits of EA.

  • High Specificity: It can resolve and quantify structurally similar impurities and isomers that are indistinguishable by EA.

  • Impurity Profiling: HPLC provides a detailed chromatogram that reveals the number and relative abundance of all detectable impurities.[11]

Limitations:

  • Requires a Chromophore: For UV detection, both the main compound and its impurities must absorb UV light.

  • Reference Standard Dependency: Accurate quantification relies on a pure reference standard of the analyte.[12]

Experimental Protocol: HPLC Purity Analysis

  • Method Development: A suitable reversed-phase C18 column is often a good starting point. The mobile phase, typically a gradient of acetonitrile and water with a modifier like trifluoroacetic acid, is optimized to achieve good separation of the main peak from any impurities.[13][14]

  • Sample and Standard Preparation: Solutions of the 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine sample and a reference standard are prepared at a known concentration.

  • Chromatographic Run: The samples are injected into the HPLC system, and the chromatogram is recorded using a UV detector set at a wavelength of maximum absorbance for the analyte.

  • Data Analysis: Purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

¹H NMR spectroscopy provides detailed structural information and can be used for precise quantitative analysis.[15]

Advantages over Elemental Analysis:

  • Structural Confirmation: NMR provides unambiguous structural information, aiding in the identification of impurities.

  • Primary Method: qNMR can determine purity without a reference standard of the analyte itself, instead using a certified internal standard of a different, well-characterized compound.[16][17][18]

Limitations:

  • Moderate Sensitivity: NMR is generally less sensitive than HPLC for detecting trace impurities.

  • Spectral Complexity: Overlapping signals in complex spectra can complicate accurate quantification.[19]

Experimental Protocol: ¹H qNMR Purity Analysis

  • Sample Preparation: A precisely weighed amount of the 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine sample and a certified internal standard (e.g., maleic acid) are dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[16]

  • Data Acquisition: The ¹H NMR spectrum is acquired on a high-field spectrometer, ensuring a sufficient relaxation delay for accurate integration.

  • Data Processing and Calculation: After processing the spectrum, a well-resolved signal from the analyte and a signal from the internal standard are integrated. The purity is calculated based on the integral values, the number of protons contributing to each signal, and the masses of the sample and the internal standard.[15]

Comparative Data Summary

Parameter Elemental Analysis HPLC ¹H qNMR
Principle Combustion and Gas AnalysisChromatographic SeparationNuclear Magnetic Resonance
Information Elemental Composition (%)Purity (Area %), Impurity ProfileStructural Info, Purity (%)
Sensitivity Low (~0.1-0.3%)High (ppm levels)Moderate (~0.1%)
Specificity Low (for isomers)HighHigh
Reference Standard Not RequiredRequired for QuantificationInternal Standard Required
Sample Throughput ModerateHighLow to Moderate

Visualizing the Analytical Workflows

G cluster_0 Elemental Analysis Workflow cluster_1 HPLC Workflow cluster_2 qNMR Workflow EA1 Sample Weighing EA2 Combustion EA1->EA2 EA3 Gas Separation EA2->EA3 EA4 Detection (TCD) EA3->EA4 EA5 Elemental % EA4->EA5 HPLC1 Sample & Mobile Phase Prep HPLC2 Injection HPLC1->HPLC2 HPLC3 Separation HPLC2->HPLC3 HPLC4 UV Detection HPLC3->HPLC4 HPLC5 Purity (Area %) HPLC4->HPLC5 NMR1 Sample & Internal Std Prep NMR2 Data Acquisition NMR1->NMR2 NMR3 Data Processing NMR2->NMR3 NMR4 Integration NMR3->NMR4 NMR5 Purity (%) NMR4->NMR5

Caption: Workflows for purity validation methods.

Conclusion: A Synergistic Approach for Uncompromised Purity

For the definitive purity validation of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine, an integrated analytical strategy is strongly recommended. Elemental analysis provides the foundational confirmation of elemental composition, a critical first pass in identity and purity assessment. However, to achieve a comprehensive understanding of the impurity profile, it should be complemented with a high-sensitivity technique like HPLC. Furthermore, the use of an orthogonal method such as qNMR provides an independent verification of purity and structural integrity. This multi-technique approach ensures a robust and reliable assessment of purity, underpinning the quality and safety of the drug development process.

References

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • RSSL. qNMR for Purity Determination in Pharmaceuticals. Retrieved from [Link]

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • PubMed. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)]. Retrieved from [Link]

  • Wikipedia. Schöniger oxidation. Retrieved from [Link]

  • Exeter Analytical (UK) Ltd. Oxygen Flask Combustion Unit. Retrieved from [Link]

  • Orlab Instruments Pvt. Ltd. Oxygen Flask Combustion Unit. Retrieved from [Link]

  • Slideshare. Oxygen flask combustion method ppt.pdf. Retrieved from [Link]

  • Exeter Analytical - YouTube. (2023, January 19). Oxygen Flask Combustion Unit. Retrieved from [Link]

  • Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates?. Retrieved from [Link]

  • ResearchGate. (2016, May 19). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. Retrieved from [Link]

  • PubChem. 3-Bromoimidazo[1,2-a]pyridine. Retrieved from [Link]

  • Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities. Retrieved from [Link]

  • MDPI. (2019, November 29). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Retrieved from [Link]

  • MHRA. guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]

  • World Journal of Pharmaceutical and Medical Research. (2023, December 11). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]

  • Wikipedia. Bromine test. Retrieved from [Link]

  • ChemCon GmbH. Identity determination and purity testing. Retrieved from [Link]

  • IISTE.org. Analytical Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]

  • PMC. (2025, February 22). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Retrieved from [Link]

  • SciSpace. On the detection and determination of halogens in organic compounds. Retrieved from [Link]

  • ResearchGate. (2026, January 8). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Retrieved from [Link]

  • PubMed. (2019, November 29). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Retrieved from [Link]

  • PMC. Bromine contamination and risk management in terrestrial and aquatic ecosystems. Retrieved from [Link]

  • Springer. Elemental analysis of organic compounds with the use of automated CHNS analyzers. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Recent discoveries of naturally occurring halogenated nitrogen heterocycles. Retrieved from [Link]

  • PubChemLite. 3-bromo-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. Retrieved from [Link]

  • SciELO. (2013, August 30). Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material. Retrieved from [Link]

  • PubMed. (2014, January 1). Oxidative treatment of bromide-containing waters: formation of bromine and its reactions with inorganic and organic compounds--a critical review. Retrieved from [Link]

Sources

A Comparative Guide to the Infrared (IR) Spectroscopy of 3-bromo-tetrahydroimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the characteristic infrared (IR) absorption bands expected for 3-bromo-tetrahydroimidazo[1,5-a]pyridine. Designed for researchers, scientists, and professionals in drug development, this document offers a predictive overview and compares the spectral features with related chemical structures. The insights herein are grounded in fundamental principles of vibrational spectroscopy and supported by data from analogous compounds.

Introduction: The Role of IR Spectroscopy in Heterocyclic Compound Characterization

Infrared (IR) spectroscopy is an indispensable tool in the structural elucidation of organic molecules. By measuring the absorption of infrared radiation, which excites molecular vibrations, this technique provides a unique "fingerprint" of the functional groups present in a compound. For complex heterocyclic systems like 3-bromo-tetrahydroimidazo[1,5-a]pyridine, IR spectroscopy is pivotal for confirming the presence of key structural motifs and for distinguishing between related structures, such as saturated and unsaturated ring systems. This guide will detail the expected IR absorption bands for the title compound, offering a comparative analysis with its aromatic counterparts and discussing the spectral influence of the bromine substituent.

Predicted IR Absorption Bands for 3-bromo-tetrahydroimidazo[1,5-a]pyridine

The structure of 3-bromo-tetrahydroimidazo[1,5-a]pyridine is characterized by a saturated fused-ring system, aliphatic carbon-hydrogen bonds, aliphatic carbon-nitrogen bonds, and a carbon-bromine bond. The absence of unsaturation in the ring system is a key determinant of its spectral features.

The following diagram illustrates the primary bonds within the molecule that give rise to characteristic IR absorptions.

Caption: Key bonds in 3-bromo-tetrahydroimidazo[1,5-a]pyridine.

Based on established correlation tables, the predicted IR absorption bands for 3-bromo-tetrahydroimidazo[1,5-a]pyridine are summarized below.

Predicted Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
2960-2850StrongC-H StretchingAliphatic CH₂ and CH
1470-1450MediumCH₂ Scissoring (Bending)Aliphatic CH₂
1350-1250Medium to StrongC-N StretchingAliphatic Amine
1300-1150MediumC-H Wagging (-CH₂X)-CH₂-N and -CH₂-C
Below 700Medium to StrongC-Br StretchingAlkyl Halide
Detailed Analysis of Predicted Bands:
  • C-H Stretching (Aliphatic): As a saturated heterocyclic system, the most prominent bands in the high-frequency region will be due to the stretching of sp³-hybridized carbon-hydrogen bonds.[1] These strong absorptions are expected to appear below 3000 cm⁻¹.[2] The spectrum will likely show multiple overlapping peaks in the 2960-2850 cm⁻¹ range, characteristic of the various CH and CH₂ groups in the fused rings.[3][4]

  • C-N Stretching (Aliphatic): The stretching vibrations of the C-N bonds within the saturated ring system are expected to produce absorptions in the 1350-1250 cm⁻¹ region.[5] These bands can sometimes be complex due to coupling with other vibrations in the fingerprint region. For aliphatic amines, these stretches are typically found between 1250 and 1000 cm⁻¹.[5]

  • C-H Bending: Methylene (CH₂) scissoring vibrations are anticipated around 1470-1450 cm⁻¹.[4] Other bending vibrations (rocking, wagging, and twisting) will contribute to the complexity of the fingerprint region (below 1500 cm⁻¹).

  • C-Br Stretching: The carbon-bromine bond is significantly weaker and involves a heavier atom compared to C-H or C-N bonds. Consequently, its stretching vibration absorbs at a much lower frequency. The C-Br stretch is reliably found in the region below 700 cm⁻¹, often between 690 and 515 cm⁻¹.[4][6] This band is a key diagnostic feature for the presence of the bromine substituent.

Comparative Spectral Analysis

To fully appreciate the unique spectral features of 3-bromo-tetrahydroimidazo[1,5-a]pyridine, it is instructive to compare its predicted spectrum with those of structurally related molecules.

Comparison with Aromatic Analogs (e.g., 3-bromo-imidazo[1,5-a]pyridine)

The most significant spectral differences arise when comparing the saturated "tetrahydro" compound with its aromatic counterpart. An aromatic imidazo[1,5-a]pyridine system would exhibit several distinct features absent in the saturated version:

  • Aromatic C-H Stretching: The stretching of sp²-hybridized C-H bonds on the aromatic rings would produce sharp, medium-intensity bands above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[1] This provides a clear diagnostic to distinguish between saturated and unsaturated heterocyclic systems.

  • C=C and C=N Stretching: The aromatic rings contain carbon-carbon and carbon-nitrogen double bonds. These would give rise to a series of medium to strong absorptions in the 1600-1400 cm⁻¹ region.[7] For instance, research on imidazo[1,2-a]pyridine derivatives often reports C=N stretching bands around 1515-1624 cm⁻¹.[7][8]

  • Aromatic C-H Out-of-Plane Bending: Strong, sharp bands in the 900-675 cm⁻¹ region resulting from the out-of-plane bending of aromatic C-H bonds would be expected. The exact position of these bands can provide information about the substitution pattern on the aromatic rings.[4]

Comparison with Unsubstituted Tetrahydroimidazo[1,5-a]pyridine

If we were to compare 3-bromo-tetrahydroimidazo[1,5-a]pyridine with its non-brominated parent compound, the spectra would be very similar in the high-frequency region (C-H stretching). The primary and most telling difference would be the absence of the C-Br stretching band (below 700 cm⁻¹) in the unsubstituted compound. Additionally, the mass effect of the heavy bromine atom could cause slight shifts in the frequencies of skeletal vibrations in the fingerprint region.

Experimental Protocol for IR Spectrum Acquisition

To obtain an experimental IR spectrum of 3-bromo-tetrahydroimidazo[1,5-a]pyridine, a standard Fourier Transform Infrared (FTIR) spectrometer can be utilized. The following protocol outlines a typical procedure using the Attenuated Total Reflectance (ATR) technique, which is suitable for solid samples.

Workflow for ATR-FTIR Spectroscopy

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Place a small amount of solid sample on the ATR crystal. a1 Lower the ATR press to ensure good contact with the crystal. p1->a1 a2 Collect a background spectrum (air). a1->a2 a3 Collect the sample spectrum (typically 32-64 scans). a2->a3 d1 Perform background subtraction. a3->d1 d2 Identify and label major absorption bands. d1->d2 d3 Compare experimental data with predicted values and reference spectra. d2->d3

Caption: ATR-FTIR experimental workflow.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. A wipe with a solvent such as isopropanol is usually sufficient.

  • Background Collection: Before analyzing the sample, a background spectrum must be collected. This measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the ATR crystal itself, allowing it to be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid 3-bromo-tetrahydroimidazo[1,5-a]pyridine sample directly onto the ATR crystal.

  • Pressure Application: Lower the instrument's pressure arm to apply firm, even pressure to the sample. This ensures good optical contact between the sample and the crystal.

  • Sample Spectrum Collection: Initiate the scan. The instrument will co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum (plotted as transmittance or absorbance versus wavenumber) can then be analyzed. Identify the major peaks and compare their positions to the predicted values outlined in this guide.

Conclusion

References

[9] University of California, Los Angeles. (n.d.). IR Chart. Spectroscopy Tutorial: Reference. Available at: [Link] [10] National Center for Biotechnology Information. (n.d.). 3-Bromoimidazo[1,2-a]pyridine. PubChem. Available at: [Link] [6] University of California, Santa Cruz. (n.d.). IR Tables. Available at: [Link] [5] Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. Available at: [Link] [3] Unknown. (n.d.). The features of IR spectrum. Available at: [Link] [4] LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link] [2] Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link] [1] University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. Available at: [Link] ResearchGate. (2025). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Available at: [Link] [11] ResearchGate. (n.d.). I.R Spectrum of Heterocyclic Compound {7}. Available at: [Link] [7] Al-Masoudi, N. A., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at: [Link] [12] Strukl, J. S., & Walter, J. L. (n.d.). Infrared and Raman spectra of heterocyclic compounds—III. Scilit. Available at: [Link] [13] National Center for Biotechnology Information. (n.d.). Boron-Centered Compounds: Exploring the Optical Properties of Spiro Derivatives with Imidazo[1,5-a]Pyridines. PMC. Available at: [Link] [8] National Center for Biotechnology Information. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC. Available at: [Link] [14] Royal Society of Chemistry. (n.d.). Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. Dalton Transactions. Available at: [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the proper and safe disposal of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine, a halogenated heterocyclic compound. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure minimal environmental impact and adherence to safety protocols. The guidance is synthesized from established safety data for structurally similar compounds and general principles of hazardous waste management.

Hazard Assessment and Triage

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[1]

  • Irritation: Causes skin and serious eye irritation.[1][2][3]

  • Environmental Hazard: Potentially toxic to aquatic organisms, with possible long-term adverse effects in the aquatic environment.

Due to these properties, 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine must be treated as hazardous waste. The disposal plan must prioritize containment and proper labeling to prevent accidental exposure and environmental contamination.

Immediate Safety Precautions
Precaution CategorySpecific ActionRationale
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.To prevent skin and eye contact with the hazardous material.[4][5]
Ventilation Handle the compound in a well-ventilated area, preferably within a chemical fume hood.To minimize the risk of inhaling harmful vapors.[2][4]
Spill Kit Ensure a spill kit containing absorbent materials (e.g., vermiculite, sand) is readily accessible.For prompt and safe cleanup of any accidental spills.[6]

Segregation and Waste Collection

Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility. As a halogenated organic compound, 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine requires specific handling.

Step-by-Step Waste Collection Protocol:
  • Select an Appropriate Waste Container:

    • Use a clearly labeled, leak-proof container made of a compatible material (e.g., high-density polyethylene).

    • The container must have a secure, tight-fitting lid to prevent the release of vapors.[7]

  • Label the Container:

    • The label must clearly state "Hazardous Waste" and "Halogenated Organic Waste".[7]

    • List all contents, including "3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine" and any solvents used in the process. Do not use abbreviations.[7]

  • Waste Accumulation:

    • Carefully transfer the waste into the designated container, avoiding splashes.

    • Keep the container closed at all times, except when adding waste.[7]

    • Store the waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials like strong oxidizing agents and acids.[1]

The following diagram illustrates the decision-making process for waste segregation:

G start Waste Generated: 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is_halogenated Does it contain a halogen (F, Cl, Br, I)? start->is_halogenated halogenated_waste Segregate as HALOGENATED ORGANIC WASTE is_halogenated->halogenated_waste Yes non_halogenated_waste Segregate as NON-HALOGENATED ORGANIC WASTE is_halogenated->non_halogenated_waste No G A 1. Hazard Assessment & Don PPE B 2. Segregate Waste into Labeled Halogenated Waste Container A->B C 3. Store in Secondary Containment B->C D 4. Contact EHS for Waste Pickup C->D E 5. Licensed Contractor Transports Waste D->E F 6. Final Disposal (e.g., Incineration) E->F

Disposal Workflow Overview

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial solvent adsorbent. 3. Collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal. [1] 4. Clean the spill area thoroughly.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team and EHS department.

    • Prevent entry into the affected area.

First Aid Measures:
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [2]* Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. [4]* Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. [2]* Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. [4] By adhering to these procedures, you can ensure the safe and compliant disposal of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine, protecting yourself, your colleagues, and the environment.

References

  • Material Safety Data Sheet for Pyridine. (2011).
  • Safety Data Sheet for 3-Bromopyridine. (2025).
  • Safety Data Sheet for 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid. (2012). Fisher Scientific.
  • Safety Data Sheet for 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine. (2010). Capot Chemical.
  • Safety Data Sheet. (2020). Sigma-Aldrich.
  • Halogenated Waste Guidelines.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • Safety Data Sheet for 3-Bromo-5-methylpyridine. (2023). Apollo Scientific.
  • Safety Data Sheet for 2-Bromo-5-methylpyridine. (2018). TCI America.
  • Halogenated Wastes Safe Disposal. (2017). ResearchGate.
  • Resource Conservation and Recovery Act (RCRA) Overview. (2025). U.S. Environmental Protection Agency.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency.
  • Hazard Summary for Pyridine. (2002). New Jersey Department of Health.

Sources

Navigating the Handling of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine: A Guide to Personal Protective Equipment and Safe Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of novel chemical entities is a cornerstone of laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the use of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine. Adherence to these protocols is critical for ensuring personal safety, preventing environmental contamination, and maintaining the validity of your research.

Hazard Assessment: Understanding the Risks

  • Skin and Eye Irritation: Many pyridine derivatives are known to cause skin and serious eye irritation or damage.[1]

  • Toxicity: These compounds can be harmful if swallowed, inhaled, or in contact with skin.

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[2][3]

  • Reactivity of Brominated Compounds: Bromine and its organic compounds can be reactive and may pose additional hazards.[4][5]

Given these potential risks, a cautious approach to handling is paramount. The following personal protective equipment (PPE) recommendations are based on a thorough evaluation of these potential hazards.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine. The following table outlines the minimum required PPE for various laboratory operations.

PPE CategoryItemSpecification
Eye and Face Safety GogglesChemical splash goggles compliant with ANSI Z87.1 or EN 166 (EU) standards are mandatory.[2][6]
Face ShieldA face shield should be worn in addition to safety goggles when there is a significant risk of splashing, such as during transfers of larger quantities or heated reactions.[6]
Hand GlovesButyl rubber or PVA gloves are recommended. Nitrile gloves may not offer sufficient protection. Always inspect gloves for any signs of degradation or perforation before use.[7]
Body Laboratory CoatA fully-buttoned, flame-resistant lab coat is required to protect against splashes and contact with contaminated surfaces.[6][7]
Respiratory RespiratorUse of a respirator (e.g., N95 or higher) may be necessary for procedures that could generate dust or aerosols. A proper fit test and training are required for respirator use.[8][9]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_0 Hazard Assessment cluster_1 PPE Selection cluster_2 Action Start Start: Handling 3-Bromo-5,6,7,8-tetrahydroimidazo [1,5-a]pyridine Assess_Procedure Assess Procedure: - Scale - Potential for Splash/Aerosol - Heating Start->Assess_Procedure Base_PPE Minimum PPE: - Safety Goggles - Butyl/PVA Gloves - Lab Coat Assess_Procedure->Base_PPE Low Risk Splash_Hazard Add Face Shield Assess_Procedure->Splash_Hazard Splash Hazard Aerosol_Hazard Use Respirator (Fit-Tested) Assess_Procedure->Aerosol_Hazard Aerosol/Dust Hazard Proceed Proceed with Experiment Base_PPE->Proceed Splash_Hazard->Base_PPE Aerosol_Hazard->Base_PPE

Caption: PPE selection workflow for handling the target compound.

Step-by-Step Handling Procedures

3.1. Preparation and Donning PPE

  • Inspect Your PPE: Before entering the laboratory, carefully inspect all PPE for any damage, such as cracks in safety goggles, or tears in gloves and lab coats.

  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Eye and Face Protection: Don your chemical splash goggles. If a splash hazard is present, also put on a face shield.[6]

  • Gloves: Wash and dry your hands thoroughly before donning the appropriate chemical-resistant gloves (butyl rubber or PVA).[7] Ensure the gloves extend over the cuffs of your lab coat.

3.2. Chemical Handling

  • Fume Hood: All work with 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[4][7]

  • Spill Containment: Have appropriate spill control materials (e.g., absorbent pads, sodium thiosulfate for bromine compounds) readily available in the fume hood.[4]

  • Avoid Dust Generation: When handling the solid compound, use techniques that minimize the creation of dust.[8]

3.3. Doffing PPE and Decontamination

  • Gloves: Remove gloves using a technique that avoids touching the outer surface with your bare hands. Dispose of them in the designated hazardous waste container.[8]

  • Lab Coat: Remove your lab coat, turning it inside out to contain any potential contamination.

  • Eye and Face Protection: Remove your face shield and goggles.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water after removing all PPE.[8]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek prompt medical attention.[7][8]

  • Skin Contact: Wash the affected area with soap and plenty of water. Remove contaminated clothing and seek medical attention if irritation persists.[8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[8]

  • Spill: For small spills, use an appropriate absorbent material and decontaminate the area. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[4]

Disposal Plan

Proper disposal of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine and any contaminated materials is crucial to prevent environmental harm.

  • Waste Collection: All waste containing this compound, including excess reagents, reaction mixtures, and contaminated consumables (e.g., gloves, absorbent pads), must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[7]

  • Halogenated Waste Stream: As a brominated organic compound, this waste should be segregated into the halogenated waste stream for proper disposal, which typically involves incineration at high temperatures.[10]

  • Regulatory Compliance: Ensure that all disposal practices are in strict accordance with local, state, and federal regulations.[10] Never dispose of this chemical down the drain.[3][8]

By adhering to these rigorous safety protocols, researchers can confidently and safely work with 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine, ensuring both personal well-being and the integrity of their scientific endeavors.

References

  • Washington State University. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For. Pyridine.
  • Capot Chemical. (2022, January 4). MSDS of 3-[(S)-7-Bromo-2-oxo-5-pyridin-2-YL-2,3-dihydro-1H-1,4-benzodiazepin-3-YL]-propionic acid methyl ester.
  • Benchchem. (n.d.). Personal protective equipment for handling 3-Bromo-5-(3-chlorophenoxy)pyridine.
  • Fisher Scientific. (2025, December 18). 3-Bromopyridine SAFETY DATA SHEET.
  • TCI AMERICA. (2018, July 6). SAFETY DATA SHEET: 2-Bromo-5-methylpyridine.
  • J.T. Baker. (2011, August 29). MATERIAL SAFETY DATA SHEET: PYRIDINE.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press.
  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Echemi. (n.d.). 3-BROMO-5,6,7,8-TETRAHYDROIMIDAZO[1,2-A]PYRIDINE.
  • Capot Chemical. (2010, November 16). MSDS of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine.
  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET: 3-Amino-2-bromo-5-fluoropyridine.
  • Fisher Scientific. (2012, November 23). SAFETY DATA SHEET: 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid.
  • Apollo Scientific. (2023, June 29). 3-Bromo-5-methylpyridine.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination.
  • AWS. (2016, December 16). SAFETY DATA SHEET BROMICIDE® GRANULES (US).
  • BLDpharm. (n.d.). 1-Bromo-3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL.
  • Contemporary Daguerreotypes. (2015, June 9). Storing & Handling Bromine.
  • BLDpharm. (n.d.). 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid.
  • University of Wisconsin-La Crosse. (n.d.). Appendix A: Disposal Procedures by Chemical.
  • ResearchGate. (2026, January 15). A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers.
  • Han, J., & Wang, Q. (2022). Barcoding drug information to recycle unwanted household pharmaceuticals: a review. Environmental Chemistry Letters, 20(2), 1475–1489.
  • Fisher Scientific. (n.d.). eMolecules 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.